Perphenazine decanoate
Description
Properties
CAS No. |
61120-81-8 |
|---|---|
Molecular Formula |
C31H44ClN3O2S |
Molecular Weight |
558.2 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
InChI Key |
WAVWONFNDBPAGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Other CAS No. |
61120-81-8 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
perphenazine decanoate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties and Stability of Perphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties and stability of perphenazine (B1679617) decanoate (B1226879), a long-acting injectable antipsychotic medication. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Chemical and Physical Properties
Perphenazine decanoate is the decanoic acid ester of perphenazine, a phenothiazine (B1677639) derivative.[1] This esterification significantly prolongs the drug's duration of action. The fundamental chemical and physical characteristics of this compound, along with its parent compound perphenazine, are summarized below.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C31H44ClN3O2S | [1][2] |
| Molecular Weight | 558.2 g/mol | [1] |
| CAS Number | 61120-81-8 | [1] |
| Appearance | Pale yellow solution in sesame oil | [3] |
Quantitative Data for Perphenazine (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C21H26ClN3OS | [4] |
| Molecular Weight | 403.97 g/mol | [5] |
| Melting Point | 94-100 °C | [5] |
| Boiling Point | 278-281 °C at 1 mmHg | [5] |
| Water Solubility | 28.3 mg/L at 24 °C | [4] |
| Solubility in Ethanol | 153 mg/mL | [4][5] |
| Solubility in Acetone | 82 mg/mL | [5] |
| logP | 4.2 | [4] |
Stability Profile
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. As a phenothiazine, it is susceptible to degradation by oxidation, hydrolysis, and photolysis.
Degradation Pathways
Oxidative Degradation: The primary degradation pathway for phenothiazines, including this compound, is oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide.[6] Studies on the related compound fluphenazine (B1673473) decanoate in an oily solution suggest that oxidation can be initiated by hydroperoxides formed from the autoxidation of the oil vehicle.[7][8] This process can be catalyzed by the presence of acid.[7][8]
Hydrolytic Degradation: The ester linkage in this compound is susceptible to hydrolysis, which would release the active perphenazine and decanoic acid. The rate of hydrolysis is dependent on pH and temperature.[9]
Photodegradation: Phenothiazines are known to be sensitive to light.[5] Exposure to light can lead to the formation of colored degradation products.[6] Therefore, this compound should be protected from light.
Factors Affecting Stability
-
pH: The stability of phenothiazines is influenced by the pH of the solution.[10] Acidic conditions can catalyze the oxidation of the tertiary amine centers in the molecule.[7] A study on an oral liquid dosage form of perphenazine showed it was stable for 30 days at a constant pH of 3.7.[11][12]
-
Temperature: Higher temperatures can accelerate both hydrolytic and oxidative degradation rates.[9]
-
Light: As a photosensitive compound, exposure to light can induce degradation.[5]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may form in the oily vehicle, can significantly promote degradation.[7][8]
Experimental Protocols
This section outlines methodologies for assessing the chemical properties and stability of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
This method is designed to quantify the concentration of the drug and separate it from its degradation products.
-
Objective: To determine the stability of perphenazine in a liquid dosage form.[11]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer (e.g., 70:15:15, v/v/v), with the pH adjusted to 6.0.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 259 nm.[13]
-
-
Procedure:
-
Prepare a standard solution of perphenazine of known concentration.
-
Inject the standard solution to obtain a standard chromatogram and peak height/area.
-
Prepare samples of the this compound formulation at specified time points during the stability study.
-
Inject the samples and record the chromatograms.
-
The concentration of perphenazine is determined by comparing the peak height or area of the sample to that of the standard.[11]
-
-
Validation: The method should be validated for linearity, precision, accuracy, specificity, and selectivity. A direct relationship between peak heights and concentrations, with a correlation coefficient (r-value) close to 0.999, indicates good linearity.[11][12]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.
-
Objective: To evaluate the stability of the drug under stress conditions.[13]
-
Conditions:
-
Acidic Hydrolysis: 0.1 M to 2 M HCl at elevated temperatures (e.g., 363 K).[6]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.
-
Oxidative Degradation: 3% to 10% hydrogen peroxide at room temperature.[6][13]
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 363 K).[6]
-
Photodegradation: Exposing the drug in solid form and in solution to UV light.[6]
-
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The degradation products can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[13]
Mechanism of Action and Signaling Pathway
Perphenazine, the active moiety of this compound, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the brain.[14] It also interacts with other neurotransmitter receptors, contributing to its overall therapeutic and side-effect profile.[14][15]
Caption: Perphenazine's antagonism of the dopamine D2 receptor signaling pathway.
The diagram above illustrates the primary mechanism of action of perphenazine. In psychotic disorders, there is often an overactivity of dopaminergic pathways.[14] Perphenazine acts as an antagonist at the postsynaptic dopamine D2 receptor, blocking the binding of dopamine.[14][16] This inhibition of dopamine-mediated neurotransmission helps to alleviate the positive symptoms of schizophrenia. The dopamine D2 receptor is coupled to G proteins, which in turn modulate second messenger systems like the phosphatidylinositol-calcium pathway. By blocking the receptor, perphenazine interrupts this signaling cascade.
References
- 1. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: this compound [kegg.jp]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perphenazine [drugfuture.com]
- 6. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LJMU Research Online [researchonline.ljmu.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 15. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 16. selleckchem.com [selleckchem.com]
Unveiling Novel Psychoactive Mechanisms of Perphenazine Decanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of schizophrenia for decades. Its long-acting decanoate (B1226879) formulation ensures sustained therapeutic concentrations, addressing issues of medication adherence. The primary mechanism of action is widely accepted as dopamine (B1211576) D2 receptor antagonism. However, emerging evidence suggests a more complex pharmacodynamic profile. This technical guide delves into the established and explores the novel psychoactive mechanisms of perphenazine, moving beyond simple receptor blockade to encompass its effects on oxidative stress, neuroplasticity, and gene expression. Detailed experimental protocols for investigating these mechanisms are provided, alongside a quantitative summary of its receptor binding profile. This paper aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted actions of this important antipsychotic agent.
Established Mechanism of Action: Multi-Receptor Antagonism
Perphenazine's principal psychoactive effect is mediated by its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is strongly correlated with the amelioration of positive symptoms of schizophrenia.[1] However, its clinical efficacy and side-effect profile are also attributable to its interaction with a range of other neurotransmitter receptors.[1][2]
Dopamine Receptor Antagonism
Perphenazine exhibits high affinity for D2-like dopamine receptors (D2, D3, and D4).[3] Blockade of these receptors in the mesolimbic pathway is thought to be the primary driver of its antipsychotic effects.
Serotonin (B10506) Receptor Antagonism
Perphenazine also acts as an antagonist at various serotonin (5-HT) receptors, notably the 5-HT2A and 5-HT2C subtypes. This activity may contribute to its efficacy against negative symptoms and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]
Adrenergic and Histaminergic Blockade
Antagonism at alpha-1 adrenergic receptors can lead to orthostatic hypotension and sedation, while blockade of histamine (B1213489) H1 receptors is primarily associated with sedative and anxiolytic effects.[2]
Quantitative Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of perphenazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | HEK-rD2 cells | 0.057 |
| Dopamine D3 | [3H]Spiperone | HEK-rD3 cells | 0.125 |
| Serotonin 5-HT2A | [3H]Ketanserin | Human Cortex | 2.5 |
| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 1.3 |
| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 2.0 |
Novel Psychoactive Mechanisms
Beyond direct receptor antagonism, recent research has begun to elucidate more nuanced mechanisms through which perphenazine may exert its therapeutic and adverse effects. These include modulation of oxidative stress, influence on neuroplasticity, and regulation of gene expression.
Modulation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, has been implicated in the pathophysiology of schizophrenia.[4] Some antipsychotics are thought to possess antioxidant properties. Studies suggest that while perphenazine's antioxidant effects may be less pronounced than some atypical antipsychotics like clozapine (B1669256), it still demonstrates the capacity to scavenge free radicals and reduce lipid peroxidation.[4][5]
Experimental Protocol: Assessment of Perphenazine's Antioxidant Activity
This protocol outlines a series of in vitro spectrophotometric assays to determine the antioxidant capacity of perphenazine.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of perphenazine to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Add different concentrations of perphenazine to the ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm. A decrease in absorbance signifies scavenging activity.
-
-
Lipid Peroxidation Inhibition Assay (TBARS Method):
-
Induce lipid peroxidation in a biological sample (e.g., brain homogenate) using an oxidizing agent (e.g., ferrous sulfate).
-
Add various concentrations of perphenazine to the sample.
-
Add thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm. A reduction in absorbance indicates inhibition of lipid peroxidation.[6]
-
Influence on Neuroplasticity
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is crucial for learning and memory and is thought to be impaired in schizophrenia. Antipsychotic medications may influence neuroplasticity, potentially contributing to their long-term therapeutic effects. First-generation antipsychotics like perphenazine may have different effects on brain structure compared to second-generation agents. For instance, some studies suggest that first-generation antipsychotics may not increase white matter volume to the same extent as some atypical antipsychotics.[7] Furthermore, antipsychotics can modulate dendritic spine density and morphology, which are critical for synaptic function.[1]
Experimental Protocol: Assessing Perphenazine's Impact on Dendritic Spine Density
This protocol describes a method for quantifying changes in dendritic spine density in cultured neurons or in brain tissue from animal models following perphenazine treatment.
-
Tissue Preparation and Staining:
-
For cultured neurons, fix cells with paraformaldehyde.
-
For brain tissue, perfuse the animal with a fixative and obtain brain slices.
-
Stain neurons to visualize dendrites and spines. This can be achieved through Golgi-Cox staining or by using transgenic animals expressing fluorescent proteins in specific neuronal populations.
-
-
Image Acquisition:
-
Acquire high-resolution images of dendritic segments using a confocal microscope. Z-stacks should be obtained to capture the three-dimensional structure of the dendrites and spines.
-
-
Dendritic Spine Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or Imaris) to trace dendritic segments and identify and count dendritic spines.
-
Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
Spines can also be morphologically categorized (e.g., thin, stubby, mushroom-shaped) to assess more subtle changes.
-
Regulation of Gene Expression
The long-term effects of antipsychotic treatment are likely mediated, in part, by changes in gene expression. Perphenazine, by interacting with various signaling pathways downstream of its receptor targets, can alter the transcription of genes involved in neurotransmission, neuronal structure, and cellular metabolism. Identifying these changes can provide insights into its extended therapeutic actions and potential for adverse effects.
Experimental Protocol: Analysis of Perphenazine-Induced Gene Expression Changes using qPCR
This protocol outlines the steps for quantifying changes in the expression of specific target genes in response to perphenazine treatment using quantitative real-time PCR (qPCR).[8][9]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to an appropriate confluency.
-
Treat the cells with perphenazine at various concentrations and for different durations. Include a vehicle-treated control group.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for the target genes of interest and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).
-
Calculate the fold change in gene expression in the perphenazine-treated samples relative to the control samples using the 2^-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of Perphenazine Decanoate.
Caption: Workflow for assessing oxidative stress.
Caption: Workflow for gene expression analysis.
Conclusion
This compound remains a clinically important antipsychotic medication. While its primary mechanism of D2 receptor antagonism is well-established, a deeper understanding of its pharmacodynamics reveals a more intricate profile. The exploration of its effects on oxidative stress, neuroplasticity, and gene expression opens new avenues for research and may lead to a more comprehensive understanding of its long-term therapeutic effects and side-effect profile. The experimental protocols provided herein offer a practical guide for researchers to investigate these novel mechanisms, contributing to the ongoing effort to refine and improve treatments for schizophrenia and other psychotic disorders.
References
- 1. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. behavioralhealth2000.com [behavioralhealth2000.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Alterations in oxidative stress markers and its correlation with clinical findings in schizophrenic patients consuming perphenazine, clozapine and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. login.medscape.com [login.medscape.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Perphenazine Decanoate's Off-Target Pharmacology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, is primarily recognized for its potent antagonism of dopamine (B1211576) D2 receptors. Its long-acting decanoate (B1226879) ester is utilized for maintenance therapy in schizophrenia. However, the clinical profile of perphenazine is significantly influenced by its interactions with a range of non-dopaminergic pathways. This technical guide provides a comprehensive analysis of the effects of perphenazine on serotonergic, histaminergic, cholinergic, and adrenergic systems. It includes a detailed summary of its receptor binding affinities, descriptions of experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways. Understanding this broad pharmacological spectrum is critical for a complete comprehension of perphenazine's therapeutic efficacy and its adverse effect profile, offering valuable insights for drug development and clinical research.
Introduction
Perphenazine decanoate is a long-acting injectable antipsychotic that, once administered, is hydrolyzed to its active form, perphenazine.[1] While its primary mechanism of action in treating psychosis is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, perphenazine's clinical effects are multifaceted, a consequence of its significant affinity for various other neurotransmitter receptors.[2][3] These "off-target" interactions contribute to both its therapeutic actions in other domains (e.g., antiemetic effects) and a wide array of side effects, including sedation, hypotension, and anticholinergic symptoms.[2][4] This guide delves into the non-dopaminergic pharmacology of perphenazine, providing quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and development in psychopharmacology.
Receptor Binding Affinity Profile
Perphenazine exhibits a broad receptor binding profile, with significant affinity for several non-dopaminergic receptors. The following table summarizes the in vitro binding affinities (Ki values) of perphenazine for key serotonergic, histaminergic, cholinergic, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonergic | 5-HT1A | 421[5] |
| 5-HT2A | 5.6 - 6[5][6] | |
| 5-HT6 | 17[5] | |
| 5-HT7 | 23[5] | |
| Histaminergic | H1 | 8[5] |
| H2 | 132[5] | |
| Adrenergic | α1A | 10[5] |
| Dopaminergic (for comparison) | D2 | 0.56 - 0.765[5][6] |
| D3 | 0.13 - 0.43[5][6] | |
| D4 | 28.5[5] |
Effects on Non-Dopaminergic Pathways
Serotonergic System
Perphenazine demonstrates notable affinity for several serotonin (B10506) receptor subtypes, particularly the 5-HT2A receptor.[5][6] Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms of schizophrenia.[7] While perphenazine is classified as a typical antipsychotic, its 5-HT2A antagonism may modulate its clinical profile. The interaction with 5-HT1A, 5-HT6, and 5-HT7 receptors is less well-characterized but may play a role in its broader effects on mood and cognition.[5]
Histaminergic System
Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor.[5] This action is the primary contributor to its sedative and hypnotic effects. Blockade of H1 receptors in the central nervous system is a common feature of many older antipsychotics and is also associated with side effects such as weight gain and drowsiness.
Cholinergic System
Perphenazine possesses moderate anticholinergic properties due to its antagonism of muscarinic M1 receptors.[2] This action is responsible for common side effects such as dry mouth, blurred vision, constipation, and urinary retention. In severe cases, particularly in the elderly, this anticholinergic activity can contribute to cognitive impairment and delirium.
Adrenergic System
Perphenazine is an antagonist at alpha-1A adrenergic receptors.[5] Blockade of these receptors, particularly in the peripheral vasculature, can lead to orthostatic hypotension, a common dose-limiting side effect of many antipsychotic medications. This effect is characterized by a sudden drop in blood pressure upon standing, which can cause dizziness and fainting.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of perphenazine for various non-dopaminergic receptors.
General Protocol:
-
Membrane Preparation:
-
Source: Human recombinant cell lines expressing the target receptor (e.g., HEK293, CHO) or animal brain tissue known to be rich in the target receptor.
-
Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-pyrilamine for H1 receptors) with the prepared membranes.
-
Add increasing concentrations of unlabeled perphenazine to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of perphenazine.
-
Determine the IC50 value (the concentration of perphenazine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. psychiatrist.com [psychiatrist.com]
In-depth pharmacokinetic profile of Perphenazine decanoate
An In-depth Technical Guide to the Pharmacokinetic Profile of Perphenazine (B1679617) Decanoate (B1226879)
Executive Summary
Perphenazine decanoate is a long-acting injectable (LAI) formulation of perphenazine, a phenothiazine-class typical antipsychotic agent. Its primary indication is the management of schizophrenia and other psychotic disorders. The decanoate ester formulation allows for slow release from an oily vehicle following deep intramuscular injection, resulting in a prolonged duration of action and enabling less frequent dosing, which can improve treatment adherence. This document provides a comprehensive overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and processes.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by its slow absorption from the injection site, extensive metabolism, and prolonged elimination half-life, which dictates its clinical use as a long-acting antipsychotic.
Absorption
Following deep intramuscular injection, this compound, which is solubilized in a sesame oil vehicle, forms a depot in the muscle tissue. The drug is slowly released from this oily reservoir into the systemic circulation. Once in the bloodstream, it is rapidly hydrolyzed by plasma esterases into its active moiety, perphenazine. This slow release and subsequent rapid hydrolysis are the rate-limiting steps in its absorption, a process often described by a "flip-flop" kinetic model where the absorption rate is slower than the elimination rate.
Peak plasma concentrations (Tmax) of the active perphenazine are typically reached approximately 7 days after injection. However, some studies have noted a biphasic pattern with an initial peak within 24 hours. Steady-state concentrations are generally achieved after long-term, repeated dosing.
Distribution
Perphenazine is highly protein-bound and has a large volume of distribution. It distributes into most body tissues, with high concentrations found in the brain. Perphenazine can cross the placenta and is also distributed into breast milk, where concentrations may be similar to those in the blood.
Metabolism
Perphenazine is extensively metabolized in the liver. The primary metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. The cytochrome P450 enzyme system, particularly CYP2D6, plays a crucial role in its metabolism. Genetic polymorphisms in CYP2D6 can lead to significant interindividual variations in plasma concentrations. Individuals classified as "poor metabolizers" of CYP2D6 metabolize perphenazine more slowly, resulting in higher plasma concentrations and potentially a greater risk of side effects.
The main metabolites include:
-
7-hydroxyperphenazine: An active metabolite.
-
N-dealkylperphenazine (DAPZ): A principal metabolite that may contribute to the drug's overall effect profile.
-
Perphenazine sulfoxide (B87167) (PPZ-SO): Generally considered less active.
Excretion
The metabolites of perphenazine are primarily excreted in the urine, with a smaller amount eliminated in the feces. Only a very small fraction (around 2%) of the absorbed perphenazine is excreted unchanged in the urine. The prolonged release from the depot formulation results in a long apparent elimination half-life. The steady-state half-life with repeated dosing is approximately 27 days.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and, for comparative purposes, oral perphenazine.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Formulation | Long-acting injectable in sesame oil | |
| Time to Peak (Tmax) | ~7 days | |
| Half-Life (t½) | ~27 days (steady state) | |
| Dosing Interval | 2 to 4 weeks | |
| Therapeutic Range | 0.81–2.42 ng/mL (plasma) |
Table 2: Pharmacokinetic Parameters of Oral Perphenazine for Comparison
| Parameter | Value | Reference |
| Bioavailability | ~40% | |
| Time to Peak (Tmax) | 1–3 hours | |
| Half-Life (t½) | 9–12 hours | |
| Metabolism | Extensive first-pass effect |
Experimental Protocols
The determination of perphenazine concentrations in biological matrices is essential for pharmacokinetic studies. Below are representative methodologies.
Bioanalytical Method: UPLC-MS/MS for Perphenazine Quantification in Plasma
This method provides high sensitivity and specificity for the quantification of perphenazine in plasma or serum samples.
Objective: To determine the concentration of perphenazine in human plasma.
Methodology:
-
Sample Preparation: A 100 µL aliquot of a plasma or serum sample is transferred to a clean tube. An internal standard (e.g., imipramine-D3) is added. Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. Separation is achieved on a suitable column (e.g., C18) with a gradient mobile phase, typically consisting of an organic solvent (e.g., methanol) and an aqueous buffer.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).
-
Perphenazine Transition: A specific precursor-to-product ion transition (e.g., m/z 404.19 > 171.11) is monitored for quantification.
-
Internal Standard Transition: A corresponding transition is monitored for the internal standard.
-
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of perphenazine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical measurement range is typically 0.2 to 12.0 ng/mL.
Clinical Pharmacokinetic Study Design
Objective: To characterize the single-dose and steady-state pharmacokinetics of this compound in patients with schizophrenia.
Methodology:
-
Study Population: Recruit a cohort of clinically stable patients diagnosed with schizophrenia. Obtain informed consent.
-
Study Design: An open-label, long-term study design is often employed.
-
Dosing Regimen: Patients receive a fixed dose of this compound (e.g., 108 mg) via deep intramuscular injection at specified intervals (e.g., every 3-4 weeks). For loading dose strategies, injections may be given on days 0, 7, and 21 to reach steady-state levels more quickly.
-
Blood Sampling:
-
Single-Dose Phase: Following the first injection, collect serial blood samples at frequent intervals (e.g., pre-dose, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, and 28) to characterize the initial absorption and distribution phases.
-
Steady-State Phase: After several months of consistent dosing, collect trough (pre-dose) and peak (e.g., day 7 post-dose) blood samples to assess steady-state concentrations.
-
-
Sample Analysis: Analyze plasma samples for perphenazine and its major metabolites using a validated bioanalytical method like UPLC-MS/MS (as described in Protocol 4.1).
-
Pharmacokinetic Analysis: Use non-compartmental or population pharmacokinetic (PopPK) modeling to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations: Pathways and Workflows
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Perphenazine exerts its primary antipsychotic effect by acting as an antagonist at the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade helps to normalize the hyperactivity of dopamine pathways associated with the positive symptoms of schizophrenia.
Caption: Perphenazine blocks dopamine D2 receptors on postsynaptic neurons.
Metabolic Pathway of Perphenazine
The metabolism of perphenazine is complex and primarily mediated by the CYP2D6 enzyme in the liver, leading to several active and inactive metabolites.
Caption: Primary metabolic pathways of perphenazine via CYP2D6.
Experimental Workflow for a Clinical Pharmacokinetic Study
This diagram outlines the logical flow of a clinical study designed to assess the pharmacokinetics of this compound.
Caption: Workflow for a clinical pharmacokinetic study of this compound.
Perphenazine Decanoate: A Deep Dive into its Mechanism of Action at the Dopamine D2 Receptor
Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of perphenazine (B1679617) decanoate (B1226879), focusing on its interaction with the dopamine (B1211576) D2 receptor (D2R). Perphenazine, a first-generation typical antipsychotic, exerts its therapeutic efficacy primarily through the antagonism of D2Rs. The decanoate esterification facilitates its use as a long-acting injectable, ensuring sustained drug delivery and improving treatment adherence in chronic psychotic disorders. This document details the pharmacodynamics of perphenazine, including its binding affinity and downstream signaling consequences, presents key quantitative data, outlines common experimental protocols for its study, and visualizes the core molecular pathways and experimental workflows.
Introduction: Perphenazine and the Dopamine Hypothesis
Perphenazine is a potent antipsychotic belonging to the piperazinyl-phenothiazine class. Its clinical efficacy in treating psychosis, particularly the positive symptoms of schizophrenia, is strongly linked to the dopamine hypothesis of schizophrenia. This hypothesis posits that an overactivity of dopaminergic transmission in the mesolimbic pathway is a key contributor to the pathophysiology of the disorder. Perphenazine's primary mechanism of action involves the blockade of postsynaptic D2 receptors, thereby attenuating the effects of excess dopamine. The decanoate formulation is a prodrug, where perphenazine is esterified with decanoic acid. After deep intramuscular injection, the ester is slowly hydrolyzed by tissue esterases, releasing active perphenazine into the systemic circulation over several weeks.
Pharmacodynamics at the D2 Receptor
Receptor Binding and Antagonism
Perphenazine acts as a competitive antagonist at the dopamine D2 receptor. It binds with high affinity to the receptor's orthosteric site, the same site recognized by the endogenous ligand, dopamine. By occupying this site, perphenazine prevents dopamine from binding and initiating downstream signal transduction. This blockade is a key factor in reducing dopaminergic neurotransmission in the brain's mesolimbic pathways, which is believed to be the basis for its antipsychotic effects. However, its action is not limited to this region; antagonism of D2 receptors in the nigrostriatal and tuberoinfundibular pathways is associated with extrapyramidal side effects (EPS) and hyperprolactinemia, respectively.
Downstream Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins, specifically the Gi/o family. The canonical signaling pathway following D2R activation by dopamine involves:
-
Inhibition of the enzyme adenylyl cyclase.
-
A subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Reduced activity of protein kinase A (PKA).
By acting as an antagonist, perphenazine blocks this entire cascade. This disinhibition of adenylyl cyclase leads to a normalization or increase in cAMP levels, thereby altering the phosphorylation state and activity of numerous downstream proteins and ion channels, ultimately modulating neuronal excitability.
Caption: Perphenazine blocks D2R, preventing Gi-mediated inhibition of adenylyl cyclase.
Quantitative Data
The therapeutic and side-effect profile of perphenazine is underpinned by its binding affinity for the D2 receptor and the resultant receptor occupancy at clinical doses.
Table 1: Receptor Binding Affinity of Perphenazine
This table summarizes the in vitro binding affinity (Ki) of perphenazine for the dopamine D2 receptor, along with other relevant receptors that contribute to its overall pharmacological profile. Lower Ki values indicate a stronger binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.14 - 0.56 | [1][2] |
| Dopamine D3 | 0.43 | [2] |
| Serotonin 5-HT2A | 6 | [2] |
Data compiled from various in vitro radioligand binding assays.
Table 2: D2 Receptor Occupancy and Clinical Correlation
Positron Emission Tomography (PET) studies are crucial for determining in vivo receptor occupancy. For most antipsychotics, a "therapeutic window" of D2 receptor occupancy between 65% and 80% is associated with clinical efficacy without inducing significant extrapyramidal symptoms[3][4].
| Serum Concentration (nmol/L) | D2 Receptor Occupancy (%) | Clinical Observation | Reference |
| 1.8 - 9 | 66 - 82 | Clinically stable schizophrenic patients | [3] |
| Therapeutic Window | 65 - 80 | Optimal antipsychotic effect | [3][4] |
| > 80 | > 80 | High incidence of extrapyramidal symptoms | [4] |
Data from a PET study using [11C]raclopride in patients treated with perphenazine decanoate.[3]
Key Experimental Protocols
The data presented above are derived from well-established experimental methodologies designed to probe drug-receptor interactions.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of perphenazine for the D2 receptor.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing cloned human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in D2 receptors (e.g., rat striatum).
-
Radioligand Selection: A high-affinity radiolabeled D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride, is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled perphenazine.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of perphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To measure the percentage of D2 receptors occupied by perphenazine in the living human brain at clinical doses.
Methodology:
-
Subject Recruitment: Patients with schizophrenia, stabilized on this compound treatment, are recruited for the study.
-
Radiotracer Administration: A PET radiotracer that binds reversibly to D2 receptors, most commonly [11C]raclopride, is injected intravenously.
-
PET Scanning: The subject's head is placed in a PET scanner, which detects the positrons emitted by the decaying radiotracer. This allows for the dynamic measurement of the radiotracer's concentration in different brain regions over time.
-
Baseline Scan: An initial PET scan is often performed before drug administration (or in drug-naive subjects) to determine the baseline density of available D2 receptors (Binding Potential, BP_ND).
-
Post-Drug Scan: After the patient has reached a steady-state concentration of perphenazine, a second PET scan is performed.
-
Blood Sampling: Blood samples are taken concurrently to measure the plasma concentration of perphenazine.
-
Data Analysis: The D2 receptor occupancy is calculated by comparing the binding potential of [11C]raclopride in the post-drug scan to the baseline scan. The formula used is: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline The relationship between plasma drug concentration and receptor occupancy is then modeled to understand the dose-occupancy relationship.
Conclusion
The mechanism of action of this compound is centered on its high-affinity, competitive antagonism of the dopamine D2 receptor. This action directly counteracts the hyperdopaminergic state hypothesized in psychosis by blocking the Gi-protein coupled signaling cascade that normally leads to the inhibition of adenylyl cyclase. Quantitative studies confirm that at clinically effective doses, perphenazine occupies a significant percentage (65-80%) of D2 receptors in the brain. While this D2 receptor blockade is essential for its therapeutic effects, it is also responsible for its characteristic side-effect profile. The long-acting decanoate formulation ensures sustained receptor occupancy, providing a stable and effective treatment modality for chronic schizophrenia. This detailed understanding of its molecular mechanism continues to inform the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Prodrug Characteristics of Perphenazine Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) decanoate (B1226879) is a long-acting injectable (LAI) antipsychotic medication utilized in the management of schizophrenia.[1] It is a prodrug of perphenazine, a potent dopamine (B1211576) D2 receptor antagonist.[2][3] The decanoate ester formulation allows for a slow release of the active perphenazine from an oily depot at the injection site, leading to sustained therapeutic plasma concentrations over several weeks.[4] This technical guide provides an in-depth exploration of the prodrug characteristics of perphenazine decanoate, encompassing its synthesis, mechanism of action, pharmacokinetics, and metabolism.
Physicochemical Properties
The physicochemical properties of a prodrug are critical to its formulation, release characteristics, and ultimately, its therapeutic efficacy. This compound is synthesized by the esterification of perphenazine with decanoic acid. This chemical modification significantly increases the lipophilicity of the molecule compared to the parent drug, perphenazine.
| Property | Perphenazine | This compound |
| Molecular Formula | C21H26ClN3OS[3] | C31H44ClN3O2S[5] |
| Molecular Weight | 403.97 g/mol [3] | 558.2 g/mol [5] |
| Aqueous Solubility | 28.3 mg/L (at 24 °C)[6] | Data not available (expected to be very low) |
| LogP | 4.2[6] | 8.9 (XlogP - predicted)[7] |
Synthesis and Formulation
The synthesis of this compound involves the formation of an ester linkage between the hydroxyl group of perphenazine and the carboxyl group of decanoic acid. This can be achieved through various synthetic routes.
Synthesis via Acyl Chloride
A common method for esterification is the reaction of the alcohol (perphenazine) with an activated carboxylic acid derivative, such as an acyl chloride (decanoyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound via Decanoyl Chloride (Adapted from similar phenothiazine (B1677639) syntheses)
-
Materials: Perphenazine, decanoyl chloride, an inert solvent (e.g., dichloromethane, toluene), and a tertiary amine base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve perphenazine in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution.
-
Slowly add a stoichiometric equivalent of decanoyl chloride to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography or HPLC).
-
Upon completion, wash the reaction mixture with water and an aqueous bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product using a suitable technique, such as column chromatography or recrystallization.
-
Enzymatic Synthesis
More recently, enzymatic methods have been explored for the synthesis of similar long-acting injectable prodrugs, offering a greener and more specific alternative to traditional chemical synthesis. For instance, Fluphenazine decanoate has been synthesized using Candida antarctica Lipase (B570770) B (CALB).[8]
Experimental Protocol: Enzymatic Synthesis of a Phenothiazine Decanoate (Adapted from Fluphenazine Decanoate Synthesis) [8]
-
Materials: Perphenazine, decanoic acid, immobilized lipase (e.g., Candida antarctica Lipase B), and an organic solvent (e.g., diethyl ether).
-
Procedure:
-
Dissolve perphenazine and a stoichiometric equivalent of decanoic acid in the organic solvent.
-
Add the immobilized lipase to the solution.
-
Stir the suspension at a controlled temperature (e.g., 25-30°C) until the reaction reaches equilibrium, monitored by HPLC.
-
After the reaction, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound, for example, by column chromatography.
-
Formulation
This compound is formulated as a sterile solution in a vegetable oil, typically sesame oil, for intramuscular administration.[4] This oily vehicle serves as a depot from which the prodrug is slowly released.
Mechanism of Action: From Prodrug to Active Drug
The therapeutic activity of this compound is dependent on its in vivo hydrolysis to the active moiety, perphenazine.
Hydrolysis and Release
Following intramuscular injection, the highly lipophilic this compound partitions into the surrounding adipose and muscle tissue, forming a depot. From this depot, the prodrug is slowly released into the systemic circulation. The ester bond of this compound is then hydrolyzed by esterase enzymes present in the plasma and other tissues to release perphenazine and decanoic acid.
Caption: Workflow of this compound Activation.
Pharmacological Action of Perphenazine
Perphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] It also has activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors, which contributes to its overall pharmacological profile and side effects.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its slow absorption, prolonged duration of action, and metabolism of the active perphenazine.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Perphenazine | ~7 days | [9] |
| Oral Bioavailability of Perphenazine | ~40% | [3] |
| Elimination Half-life of Perphenazine (oral) | 8-12 hours (up to 20 hours) | [3] |
| Metabolism of Perphenazine | Primarily hepatic, via CYP2D6 and other CYP isoforms | [10][11] |
Absorption and Distribution
After intramuscular injection, perphenazine is slowly absorbed from the oily depot. Peak plasma concentrations of perphenazine are typically reached approximately 7 days after administration of the decanoate ester.[9]
Metabolism
Once released, perphenazine is extensively metabolized in the liver. The primary metabolic pathways include N-dealkylation, sulfoxidation, and hydroxylation.[12] The cytochrome P450 (CYP) enzyme system plays a crucial role in its metabolism, with CYP2D6 being a major contributor.[10] Other isoforms, including CYP1A2, CYP3A4, and CYP2C19, are also involved in the N-dealkylation of perphenazine.[11][12]
Caption: Metabolic Pathway of Perphenazine.
Genetic polymorphisms in CYP2D6 can significantly impact the metabolism of perphenazine, with poor metabolizers having higher plasma concentrations and potentially an increased risk of adverse effects.[10][13]
Excretion
The metabolites of perphenazine are primarily excreted in the urine.
Experimental Protocols
In Vitro Hydrolysis Assay (Conceptual Protocol)
-
Objective: To determine the rate of enzymatic hydrolysis of this compound in a relevant biological matrix.
-
Materials: this compound, human plasma or liver microsomes, a suitable buffer system (e.g., phosphate-buffered saline, pH 7.4), a validated analytical method for the quantification of perphenazine and this compound (e.g., HPLC-UV or LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Incubate a known concentration of this compound with human plasma or liver microsomes at 37°C.
-
At various time points, withdraw aliquots of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).
-
Extract the analyte and internal standard from the matrix.
-
Analyze the samples using a validated analytical method to determine the concentrations of both the remaining this compound and the formed perphenazine.
-
Calculate the rate of hydrolysis from the disappearance of the prodrug and the appearance of the active drug over time.
-
Analytical Method for Quantification in Plasma
High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of perphenazine in biological matrices.
Experimental Protocol: HPLC-UV for Perphenazine in Plasma (Example)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) in a specific ratio.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Perphenazine can be detected at approximately 254 nm.
-
Sample Preparation:
-
Spike plasma samples with a known concentration of an internal standard (a compound with similar chemical properties to perphenazine).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug and internal standard from the plasma proteins and other interfering substances.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Inject a specific volume of the reconstituted sample into the HPLC system.
-
-
Quantification: Construct a calibration curve by analyzing a series of plasma samples with known concentrations of perphenazine. The concentration of perphenazine in the unknown samples is then determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Conclusion
This compound serves as an effective long-acting prodrug of perphenazine, providing sustained therapeutic concentrations for the management of schizophrenia. Its prodrug characteristics are defined by its increased lipophilicity, which allows for its formulation as an oily depot injection, and its subsequent slow, enzyme-mediated hydrolysis to the active perphenazine. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, including the significant role of CYP450 enzymes in the metabolism of the active moiety, is essential for its optimal clinical use and for the development of future long-acting injectable antipsychotics. Further research to determine the precise aqueous solubility and to develop a standardized in vitro hydrolysis protocol for this compound would provide valuable data for formulation scientists and researchers in the field.
References
- 1. KEGG DRUG: this compound [kegg.jp]
- 2. Cytochrome P450‐mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perphenazine - Wikipedia [en.wikipedia.org]
- 4. Depot this compound and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C31H44ClN3O2S) [pubchemlite.lcsb.uni.lu]
- 8. ijps.in [ijps.in]
- 9. Perphenazine and this compound (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 10. ClinPGx [clinpgx.org]
- 11. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Enzymatic hydrolysis of haloperidol decanoate and its inhibition by proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Perphenazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a potent typical antipsychotic of the piperazinyl phenothiazine (B1677639) class, has been a cornerstone in the management of psychotic disorders for decades. This in-depth technical guide provides a detailed exploration of its chemical synthesis, focusing on the most prevalent and efficient manufacturing routes. This document outlines the synthesis of key intermediates, provides detailed experimental protocols, and presents quantitative data, including spectroscopic analyses of the final compound and its precursors. Visual diagrams generated using DOT language are included to clearly illustrate the synthetic pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
Perphenazine (2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol) is a significant member of the phenothiazine family of antipsychotic drugs.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2] The chemical synthesis of perphenazine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This guide will focus on the most widely employed synthetic strategy, which involves the preparation of a key piperazine-containing side chain followed by its condensation with 2-chlorophenothiazine (B30676).
Core Synthetic Pathways
The most common and industrially viable synthesis of perphenazine can be dissected into two primary stages:
-
Stage 1: Synthesis of the Piperazine (B1678402) Side-Chain. This typically involves the N-alkylation of 1-(2-hydroxyethyl)piperazine.
-
Stage 2: Condensation with 2-Chlorophenothiazine. The synthesized side-chain is then coupled with 2-chlorophenothiazine to yield the final perphenazine molecule.
An alternative, convergent approach involves the initial alkylation of 2-chlorophenothiazine to form an activated intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine.
Below is a DOT language representation of the primary synthetic pathway.
Detailed Experimental Protocols
Synthesis of 2-Chlorophenothiazine (Starting Material)
2-Chlorophenothiazine is a crucial starting material, and its synthesis is a key preliminary step. One common method involves the cyclization of m-chlorodiphenylamine with sulfur.[3][4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber (to neutralize hydrogen sulfide), combine m-chlorodiphenylamine and elemental sulfur.
-
Catalyst Addition: Add a catalytic amount of iodine to the mixture.[3]
-
Reaction Conditions: Heat the mixture to approximately 120 °C. A controlled stream of an inert gas can be used to facilitate the removal of the hydrogen sulfide (B99878) byproduct. The reaction is typically maintained at this temperature for several hours until the evolution of hydrogen sulfide ceases.[4]
-
Work-up and Purification: After cooling, the reaction mixture is dissolved in a suitable solvent like chlorobenzene. The solution is then treated with activated carbon for decolorization and filtered while hot. The filtrate is cooled to induce crystallization of 2-chlorophenothiazine, which is then collected by filtration, washed, and dried.[3]
Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate for Convergent Synthesis)
This intermediate is key for an alternative synthetic route.
Experimental Protocol:
-
Reaction Setup: To a suspension of sodium hydride (55% w/w, 12.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 4.1 mL), add 2-chlorophenothiazine (1.00 g, 4.28 mmol) and 1-bromo-3-chloropropane (890 μL, 8.99 mmol) at 0 °C under an inert atmosphere.[5]
-
Reaction Conditions: Stir the resulting suspension at room temperature for 2 hours.[5]
-
Work-up and Purification: Quench the reaction by adding brine at 0 °C. Extract the mixture with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane-EtOAc, 100:1 v/v) to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil (1.23 g, 93% yield).[5]
Final Synthesis of Perphenazine
This final step involves the condensation of the appropriate precursors.
Method A: From 2-Chlorophenothiazine and a Pre-formed Side Chain
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorophenothiazine in a high-boiling point aromatic solvent such as toluene (B28343) or xylene.
-
Base Addition: Add a strong base, such as sodamide, to deprotonate the amine of the phenothiazine ring.[6]
-
Side-Chain Addition: Add 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.
-
Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude perphenazine is then purified by vacuum distillation or recrystallization from a suitable solvent like acetone.[7]
Method B: From 2-chloro-10-(3-chloropropyl)-10H-phenothiazine
-
Reaction Setup: Dissolve 2-chloro-10-(3-chloropropyl)-10H-phenothiazine and 1-(2-hydroxyethyl)piperazine in a suitable solvent such as toluene.[6]
-
Reaction Conditions: The mixture is refluxed in the presence of a base to scavenge the generated HCl.
-
Work-up and Purification: The work-up and purification follow a similar procedure to Method A, involving extraction and recrystallization to obtain pure perphenazine.
The following diagram illustrates the general laboratory workflow for the synthesis of Perphenazine.
Quantitative Data
The following tables summarize key quantitative data for the starting materials, intermediates, and the final product, perphenazine.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chlorophenothiazine | C₁₂H₈ClNS | 233.72 | - |
| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | - |
| 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | C₁₅H₁₃Cl₂NS | 310.24 | - |
| Perphenazine | C₂₁H₂₆ClN₃OS | 403.97 | 94-100[8] |
Table 2: Spectroscopic Data for Perphenazine
| Technique | Key Data |
| ¹H NMR | Aromatic protons typically appear in the range of 6.8-7.2 ppm. The protons of the propyl chain and the piperazine and hydroxyethyl (B10761427) groups appear in the upfield region. |
| ¹³C NMR | Aromatic carbons typically resonate between 115-147 ppm. The aliphatic carbons of the side chain appear at higher field strengths. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (if starting material is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N and C-O stretching are observed.[7][9] |
| Mass Spec (m/z) | Molecular ion peak [M]+ at approximately 403. Key fragment ions are observed at m/z 143.118 and 70.064, corresponding to fragmentation of the piperazine side chain.[1][5] |
Conclusion
The chemical synthesis of perphenazine is a well-established process that can be achieved through several related pathways. The most common route, involving the condensation of 2-chlorophenothiazine with a piperazine-containing side chain, offers a reliable and scalable method for producing this important antipsychotic medication. This guide has provided a detailed overview of the synthetic methodologies, including experimental protocols and key quantitative data, to serve as a valuable resource for professionals in the field of pharmaceutical sciences. Careful execution of these synthetic steps and rigorous purification are paramount to obtaining high-purity perphenazine suitable for clinical use.
References
- 1. Perphenazine [webbook.nist.gov]
- 2. Perphenazine - Wikipedia [en.wikipedia.org]
- 3. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 4. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 5. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PERPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Perphenazine [webbook.nist.gov]
- 8. Perphenazine [drugfuture.com]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Molecular Structure of Perphenazine Decanoate
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Perphenazine (B1679617) decanoate (B1226879), tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Perphenazine decanoate is a long-acting injectable antipsychotic medication. It is an ester prodrug of perphenazine, a typical antipsychotic of the phenothiazine (B1677639) class. The decanoate esterification significantly increases the lipophilicity of the molecule, allowing for its slow release from an oily depot upon intramuscular injection and subsequent hydrolysis to the active parent compound, perphenazine.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate | |
| Chemical Formula | C₃₁H₄₄ClN₃O₂S | |
| Molecular Weight | 558.2 g/mol | |
| CAS Number | 61120-81-8 | |
| SMILES | CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| InChI Key | WAVWONFNDBPAGA-UHFFFAOYSA-N |
A 2D representation of the molecular structure of this compound is provided below.
Mechanism of Action
The primary pharmacological activity of this compound stems from its active metabolite, perphenazine. Perphenazine is a potent antagonist of the dopamine (B1211576) D2 receptor in the mesolimbic pathway of the brain. This antagonism is believed to be the primary mechanism for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.
Beyond its high affinity for D2 receptors, perphenazine also interacts with a range of other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.
Receptor Binding Affinity of Perphenazine:
| Receptor | Affinity | Associated Effects | Reference |
| Dopamine D2 | High | Antipsychotic effects, Extrapyramidal symptoms | |
| Serotonin 5-HT2A | Moderate | Potential modulation of negative symptoms and extrapyramidal side effects | |
| Alpha-1 Adrenergic | Moderate | Orthostatic hypotension, dizziness | |
| Histamine H1 | Moderate | Sedation, weight gain | |
| Muscarinic M1 | Low | Anticholinergic side effects (e.g., dry mouth, blurred vision) |
The following diagram illustrates the primary signaling pathway affected by perphenazine.
Experimental Protocols
Methodology:
-
Synthesis and Purification: this compound is synthesized, typically through the esterification of perphenazine with decanoic acid or its derivative. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for crystallization.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
X-ray Diffraction Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, and thermal parameters.
-
Validation: The final crystal structure is validated using various crystallographic and geometric checks to ensure its quality and accuracy.
The affinity of perphenazine for various neurotransmitter receptors can be determined using in vitro radioligand binding assays. The following is a generalized protocol.
Objective: To determine the binding affinity (Ki) of perphenazine for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (B65202) (another D2 antagonist).
-
Perphenazine test compound at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of perphenazine and a high concentration of haloperidol in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Cell membranes + [³H]Spiperone.
-
Non-specific binding: Cell membranes + [³H]Spiperone + a high concentration of haloperidol.
-
Competitive binding: Cell membranes + [³H]Spiperone + varying concentrations of perphenazine.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the perphenazine concentration.
-
Determine the IC₅₀ value (the concentration of perphenazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This in-depth guide provides a foundational understanding of the molecular characteristics and pharmacological profile of this compound, essential for professionals in the field of drug development and neuroscience research.
Methodological & Application
Application Notes and Protocols for In Vitro Potency Determination of Perphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) decanoate (B1226879) is a long-acting injectable antipsychotic medication used in the management of schizophrenia. As a prodrug, its therapeutic efficacy is dependent on the in vivo hydrolysis to the active moiety, perphenazine. Perphenazine functions primarily as a potent antagonist of the dopamine (B1211576) D2 receptor in the central nervous system.[1][2] Blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.[1][2]
The potency of perphenazine decanoate is a critical quality attribute that ensures its therapeutic efficacy and safety. A comprehensive in vitro characterization of this compound potency involves a multi-faceted approach, including the assessment of the release and hydrolysis of the active drug from its decanoate ester, its binding affinity to the dopamine D2 receptor, and its functional antagonism of D2 receptor-mediated signaling pathways.
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the potency of this compound, providing researchers and drug development professionals with the necessary tools for product characterization, quality control, and stability testing.
I. In Vitro Release and Hydrolysis of this compound
The in vitro potency of this compound is intrinsically linked to the release of the active perphenazine molecule from its decanoate ester. This process is primarily mediated by enzymatic hydrolysis. The following assays are designed to measure the rate and extent of this conversion.
A. In Vitro Release Testing using USP Apparatus 2
This method evaluates the dissolution and release of perphenazine from the oily depot formulation.
Experimental Protocol:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[3]
-
Release Medium: 500 mL of 1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water. The use of a surfactant is necessary to enhance the solubility of the lipophilic this compound.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 100 rpm.[3]
-
Procedure:
-
Accurately weigh and inject a sample of the this compound formulation into the dissolution vessel containing the pre-warmed release medium.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
-
Quantification: Analyze the concentration of perphenazine in the filtered samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
B. In Vitro Enzymatic Hydrolysis Assay
This assay measures the rate of conversion of this compound to perphenazine in the presence of esterase enzymes.
Experimental Protocol:
-
Enzyme Solution: Prepare a solution of porcine liver esterase (PLE) in a phosphate-buffered saline (PBS), pH 7.4. The final enzyme concentration should be optimized, but a starting concentration of 10-50 units/mL is recommended.[4]
-
Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or dimethyl sulfoxide) and dilute it in PBS to the desired final concentration.
-
Reaction Mixture:
-
In a temperature-controlled reaction vessel at 37°C, combine the enzyme solution and the substrate solution.
-
The final reaction volume should be sufficient for sampling at multiple time points.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile to the collected sample. This will precipitate the enzyme and stop the hydrolysis.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
-
Quantification: Analyze the supernatant for the concentration of the newly formed perphenazine using a validated HPLC method.
Data Presentation: In Vitro Release and Hydrolysis Data
| Time (hours) | Cumulative Perphenazine Released (%) - USP Apparatus 2 | Perphenazine Formed (µg/mL) - Enzymatic Hydrolysis |
| 0 | 0 | 0 |
| 1 | [Data] | [Data] |
| 2 | [Data] | [Data] |
| 4 | [Data] | [Data] |
| 8 | [Data] | [Data] |
| 12 | [Data] | [Data] |
| 24 | [Data] | [Data] |
| 48 | [Data] | [Data] |
| 72 | [Data] | [Data] |
II. Dopamine D2 Receptor Binding Affinity
The primary mechanism of action of perphenazine is the blockade of dopamine D2 receptors. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of perphenazine for the D2 receptor.
Experimental Protocol:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of perphenazine in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and varying concentrations of perphenazine.
-
For the determination of non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the perphenazine concentration.
-
Determine the IC₅₀ (the concentration of perphenazine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| Perphenazine | Human Dopamine D2L | [³H]-Spiperone | 0.517 |
III. Cell-Based Functional Antagonism Assay
To assess the functional consequences of D2 receptor binding, a cell-based assay measuring the inhibition of a downstream signaling event is employed. Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This assay measures the ability of perphenazine to antagonize the dopamine-induced inhibition of cAMP production.
Experimental Protocol:
-
Cell Line: A stable cell line, such as CHO-K1 or HEK293, co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or engineered to express a biosensor for cAMP (e.g., using FRET or BRET).[6][7]
-
Assay Medium: Serum-free cell culture medium.
-
Reagents:
-
Dopamine (agonist).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).
-
A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with various concentrations of perphenazine for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the perphenazine concentration.
-
Determine the IC₅₀ value, which represents the concentration of perphenazine that causes a 50% inhibition of the dopamine-induced response.
-
Data Presentation: Functional Antagonism of D2 Receptor
| Assay Type | Cell Line | Agonist | Endpoint Measured | Perphenazine IC₅₀ (nM) |
| cAMP Inhibition | CHO-hD2L | Dopamine | Intracellular cAMP levels | [Data] |
Visualization of Key Processes
Caption: Mechanism of Action of this compound.
References
- 1. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 3. complexgenerics.org [complexgenerics.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols: Perphenazine Decanoate in Non-Schizophrenia Neurological Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perphenazine (B1679617) decanoate (B1226879), a long-acting injectable antipsychotic, in preclinical and clinical research of non-schizophrenia neurological disorders, including Huntington's disease, Tourette's syndrome, and tardive dyskinesia. This document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction
Perphenazine is a typical antipsychotic of the phenothiazine (B1677639) class, functioning primarily as a dopamine (B1211576) D2 receptor antagonist.[1] Its long-acting decanoate formulation allows for sustained plasma levels, making it a valuable tool for chronic studies and for modeling the long-term effects of dopamine receptor blockade. While its primary indication is schizophrenia, its mechanism of action holds relevance for other neurological conditions characterized by dopaminergic dysregulation.
Mechanism of Action
Perphenazine's primary mechanism of action involves the blockade of dopamine D2 receptors in the brain's mesolimbic and nigrostriatal pathways.[1][2] This antagonism helps to mitigate the hyperactivity of dopamine pathways. Additionally, perphenazine exhibits antagonistic activity at other receptor sites, including serotonin (B10506) 5-HT2, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, contributing to its overall therapeutic and side effect profile.[1]
Application in Huntington's Disease Models
Perphenazine has been investigated for the management of chorea, a hallmark hyperkinetic movement disorder in Huntington's disease. While specific data on the decanoate formulation is limited, studies on oral perphenazine provide insights into its potential application.
Quantitative Data Summary
| Study Type | Compound | Subjects | Dosage | Key Findings | Reference |
| Clinical Study | Perphenazine | 17 patients with Sydenham's chorea | Not specified | Statistically significant improvement in abnormal movements compared to placebo (p < 0.01) | [3] |
| Clinical Study | Perphenazine | Patients with choreic movements | Not specified | Effective in treating choreic movements | [4] |
| Double-Blind Study | Fluphenazine (B1673473) decanoate | Patients with Huntington's disease | Not specified | Effective in the treatment of chorea | [5] |
Experimental Protocol: Evaluation of Perphenazine Decanoate in a Huntington's Disease Mouse Model (Hypothetical)
This protocol is adapted from general methodologies for testing dopamine antagonists in rodent models of Huntington's disease.
Objective: To assess the efficacy of this compound in reducing choreiform movements in a transgenic mouse model of Huntington's disease (e.g., R6/2 or Q175).
Materials:
-
This compound sterile solution
-
Vehicle control (e.g., sesame oil)
-
Transgenic Huntington's disease mice and wild-type littermates
-
Apparatus for behavioral assessment (e.g., open field arena, rotarod)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and handling procedures for at least one week.
-
Baseline Assessment: Conduct baseline behavioral testing to quantify motor deficits (e.g., locomotor activity, rotarod performance, clasping behavior).
-
Drug Administration:
-
Administer this compound via intramuscular injection at a predetermined dose (e.g., 1-10 mg/kg).
-
Administer vehicle control to a separate group of transgenic and wild-type mice.
-
-
Behavioral Assessment:
-
At specified time points post-injection (e.g., weekly for 4-8 weeks), repeat the behavioral assessments.
-
Record and score choreiform movements from video recordings.
-
-
Data Analysis: Compare the behavioral outcomes between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Application in Tourette's Syndrome Models
The use of perphenazine in Tourette's syndrome is less documented than other typical antipsychotics. However, its D2 antagonism suggests potential efficacy in tic reduction.
Quantitative Data Summary
| Study Type | Compound | Subjects | Dosage | Key Findings | Reference |
| Retrospective Review | Fluphenazine | 268 patients with Tourette's syndrome | Mean optimal dose: 3.24 ± 2.3 mg/day | 80.5% of patients showed marked to moderate improvement. | [6] |
| Review | Haloperidol (B65202), Pimozide, Risperidone | Patients with Tourette's syndrome | Varies | These agents are effective in the short term for tic reduction. | [7] |
Application in Tardive Dyskinesia Models
This compound, as a long-acting typical antipsychotic, can be used to induce tardive dyskinesia-like symptoms in animal models, primarily vacuous chewing movements (VCMs) in rats. This model is crucial for studying the pathophysiology of tardive dyskinesia and for screening potential treatments.
Quantitative Data Summary
| Study Type | Compound | Subjects | Dosage | Key Findings | Reference |
| Animal Model | Haloperidol decanoate | Rats | Not specified | Long-term treatment increased VCMs. | [8] |
| Animal Model | Haloperidol decanoate | 21 rats | Not specified | All haloperidol-treated rats exhibited VCMs. | [9] |
| Clinical Study | This compound vs. enanthate | 64 schizophrenic patients | Not specified | The enanthate group experienced more movement disorders than the decanoate group. | [2][10] |
Experimental Protocol: Induction of Vacuous Chewing Movements (VCMs) in Rats
This protocol is adapted from established methods using haloperidol decanoate.
Objective: To induce a tardive dyskinesia-like phenotype (VCMs) in rats through chronic administration of this compound.
Materials:
-
This compound sterile solution
-
Vehicle control (e.g., sesame oil)
-
Male Sprague-Dawley or Wistar rats
-
Observation cages
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility and handling for at least one week.
-
Drug Administration:
-
Administer this compound via intramuscular injection at a dose known to induce VCMs (e.g., 21-25 mg/kg every 3 weeks).
-
Administer vehicle control to a separate group of rats.
-
-
VCM Assessment:
-
At regular intervals (e.g., weekly), place individual rats in observation cages.
-
After a habituation period (e.g., 10 minutes), record the number of VCMs over a set period (e.g., 2-5 minutes). VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object.
-
-
Data Analysis: Compare the frequency of VCMs between the this compound-treated group and the vehicle-treated group over time.
Conclusion
This compound is a valuable tool for investigating the long-term consequences of dopamine D2 receptor blockade in non-schizophrenia neurological models. While direct evidence in Huntington's disease and Tourette's syndrome is limited, its established use in inducing tardive dyskinesia-like symptoms in rodents provides a robust model for studying this significant side effect of antipsychotic medication. Further research is warranted to fully elucidate the potential therapeutic applications and risks of this compound in a broader range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Depot this compound and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of Sydenham's chorea with perphenazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of choreic movements with perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine decanoate in the treatment of chorea: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of fluphenazine in patients with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antipsychotics in the treatment of Tourette disorder: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depot this compound and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Perphenazine Decanoate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) decanoate (B1226879) is a long-acting injectable (LAI) typical antipsychotic medication belonging to the phenothiazine (B1677639) class. It is the decanoate ester of perphenazine, a potent dopamine (B1211576) D2 receptor antagonist. The esterification of perphenazine significantly extends its duration of action, making it a valuable tool in preclinical research for establishing chronic animal models of dopamine receptor blockade. These models are instrumental in studying the long-term effects of antipsychotic treatment on neurobiology and behavior, as well as for the development of novel therapeutic strategies for psychiatric disorders.
These application notes provide detailed protocols for the preparation and administration of perphenazine decanoate in rats and mice, along with summarized quantitative data from available literature to guide experimental design.
Mechanism of Action
Perphenazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By antagonizing these receptors, perphenazine modulates dopamine-mediated neurotransmission, which is thought to be dysregulated in psychotic disorders. Additionally, perphenazine has antagonistic activity at other neurotransmitter receptors, including serotonergic (5-HT2), histaminergic (H1), and alpha-adrenergic receptors, which contributes to its overall therapeutic and side-effect profile.
Caption: Perphenazine's primary mechanism of action as a D2 receptor antagonist.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for long-acting phenothiazine studies in rats and mice, as well as pharmacokinetic data. Data for this compound in rodents is limited; therefore, data from closely related compounds and different species are included for reference, with appropriate caveats.
Table 1: Recommended Dosages of Perphenazine and Related Compounds in Rodents
| Species | Compound | Dosage Range | Route of Administration | Frequency | Application/Effect Noted | Reference(s) |
| Rat | Perphenazine Enanthate | 3.4 mg/kg | Subcutaneous (s.c.) | Every 2 weeks | Long-term neuroleptic treatment model | |
| Rat | Fluphenazine Decanoate | 2.5 - 5.0 mg/kg | Intramuscular (i.m.) | Single injection | Antagonism of amphetamine-induced behaviors | |
| Rat | Haloperidol | 0.29 mg/kg (AED50) | Intraperitoneal (i.p.) | Single injection | Induction of catalepsy | |
| Mouse | Perphenazine | 2 - 4 mg/kg/day | Oral (in drinking water) | Daily | Control of cannibalism in dams | |
| Mouse | Fluphenazine Decanoate | Not specified | Intramuscular (i.m.) | Single injection | Induction of long-lasting catalepsy |
Table 2: Pharmacokinetic Parameters of Perphenazine and Fluphenazine Decanoate (in Humans)
| Compound | Species | Tmax (Time to Peak Plasma Concentration) | Half-life (t½) | Reference(s) |
| This compound | Human | 1 - 7 days | ~2 weeks | |
| Fluphenazine Decanoate | Human | ~24 hours (single dose) | 7 - 10 days (single dose), ~14 days (multiple doses) |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound in sesame oil for parenteral administration in rodents.
Materials:
-
This compound powder
-
Sterile sesame oil (pharmaceutical grade)
-
Sterile glass vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile syringes and needles (for preparation)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile glass vial containing a sterile magnetic stir bar.
-
Aseptically add the required volume of sterile sesame oil to achieve the desired final concentration.
-
Cap the vial and place it on a magnetic stir plate. Stir at a low to moderate speed until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution, but do not overheat.
-
Once dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial for storage. This step helps to ensure the sterility of the final product.
-
Store the prepared solution protected from light at a controlled room temperature.
Caption: Workflow for preparing this compound injection.
Protocol 2: Administration of this compound to Rats
Objective: To administer a long-acting dose of this compound to rats via intramuscular or subcutaneous injection.
Materials:
-
Prepared this compound solution in sesame oil
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose.
-
Injection Site Preparation: Gently restrain the rat. For intramuscular (i.m.) injection, the target is typically the gluteal muscle of the hind limb. For subcutaneous (s.c.) injection, the loose skin over the back is a common site. Swab the injection site with 70% ethanol.
-
Administration:
-
Intramuscular (i.m.): Insert the needle into the gluteal muscle. Aspirate briefly to ensure a blood vessel has not been entered. Inject the solution slowly and steadily.
-
Subcutaneous (s.c.): Pinch the skin to form a tent and insert the needle into the base of the tent. Aspirate briefly and then inject the solution.
-
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions. Regular monitoring for changes in body weight, general health, and the development of specific behaviors (e.g., extrapyramidal symptoms) should be part of the experimental design.
-
Control Group: A control group should receive injections of the vehicle (sterile sesame oil) following the same procedure and schedule.
Protocol 3: Administration of this compound to Mice
Objective: To administer a long-acting dose of this compound to mice via intramuscular or subcutaneous injection.
Materials:
-
Prepared this compound solution in sesame oil
-
Sterile syringes (e.g., 0.3-0.5 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation: Acclimatize mice to their housing conditions for at least one week before the experiment.
-
Dose Calculation: Calculate the injection volume based on the mouse's body weight. Due to the smaller size of mice, precise volume measurement is critical.
-
Injection Site Preparation: Restrain the mouse securely. For i.m. injection, the quadriceps muscle of the thigh is a common site. For s.c. injection, the scruff of the neck or the flank are suitable locations. Cleanse the injection site with 70% ethanol.
-
Administration:
-
Intramuscular (i.m.): Insert the needle into the quadriceps muscle. Aspirate briefly before slowly injecting the solution.
-
Subcutaneous (s.c.): Lift the skin to create a tent and insert the needle into the subcutaneous space. Aspirate and then inject the solution.
-
-
Post-injection Monitoring: Place the mouse back in its home cage and observe for any immediate adverse effects. Subsequent monitoring should be tailored to the specific aims of the experiment.
-
Control Group: Administer the vehicle (sterile sesame oil) to a control group of mice using the same methodology.
Caption: General workflow for rodent administration of this compound.
Considerations and Best Practices
-
Vehicle: Sesame oil is the standard vehicle for this compound. Ensure it is sterile and of pharmaceutical grade.
-
Injection Volume: Adhere to institutional guidelines for maximum injection volumes for the chosen route of administration in rats and mice.
-
Aseptic Technique: Maintain sterility throughout the preparation and administration process to prevent infection.
-
Animal Welfare: Monitor animals closely for signs of pain or distress at the injection site, as well as for systemic side effects such as sedation or extrapyramidal symptoms (e.g., catalepsy).
-
Control Groups: Always include a vehicle-treated control group to differentiate the effects of the drug from those of the injection procedure and the vehicle itself.
-
Long-Acting Effects: Due to the long-acting nature of this compound, allow sufficient time for the drug to reach steady-state levels and for its effects to manifest. The duration of action can be several weeks.
Application Notes and Protocols for the Quantification of Perphenazine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class. For maintenance therapy in chronic psychotic disorders, it is often administered as a long-acting intramuscular injection, most commonly as perphenazine enanthate. This formulation provides a slow-release of the active perphenazine drug over several weeks. The decanoate (B1226879) ester, while less common than the enanthate, functions on the same principle of a lipophilic prodrug that is gradually hydrolyzed in the body to release the parent compound.
Monitoring the plasma concentration of perphenazine is crucial for therapeutic drug monitoring (TDM), helping to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. Bioanalytical methods can be designed to measure the active moiety, perphenazine, which correlates with clinical effect, or to simultaneously measure the ester prodrug (e.g., perphenazine enanthate/decanoate) and the active drug for detailed pharmacokinetic (PK) studies of a specific formulation.
This document provides an overview of established analytical techniques and detailed protocols for the quantification of perphenazine in plasma, adapted from validated methods for perphenazine and analogous long-acting injectable drugs like fluphenazine (B1673473) decanoate. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques: A Comparative Summary
Several analytical methods have been successfully employed to measure perphenazine and its esters in plasma. The choice of method often depends on the required sensitivity, selectivity, available equipment, and the specific goals of the study. Modern LC-MS/MS methods are generally preferred for their superior sensitivity and specificity.
Table 1: Comparison of Quantitative Performance of Analytical Methods
| Technique | Analyte(s) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference(s) |
| UPLC-MS/MS | Perphenazine, Fluphenazine | 0.2 ng/mL | 0.2 - 12.0 ng/mL | N/A (Protein Ppt.) | [1] |
| HPLC-Coulometric | Perphenazine & Metabolites | 0.5 ng/mL | N/A | 92% | [2] |
| HPLC-Coulometric* | Fluphenazine Decanoate | 0.25 ng/mL | 0.25 - 10 ng/mL | N/A (LLE) | [3] |
| HPLC-UV | Perphenazine | ~50 ng/mL (0.05 µg/mL) | 0.05 - 5.0 µg/mL | >80% | [4] |
| GC-MS/MS | Various Antipsychotics | 2 - 10 ng/mL | 2 - 600 ng/mL | 79 - 95% | [5] |
Note: Data from a method for Fluphenazine Decanoate, which is highly analogous to Perphenazine Decanoate.
Experimental Workflows and Diagrams
Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte before instrumental analysis. The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Perphenazine in Plasma
This protocol is based on a rapid and sensitive method ideal for TDM, utilizing a simple protein precipitation sample preparation.[1]
1. Principle Plasma proteins are precipitated with an organic solvent containing a stable isotope-labeled internal standard (e.g., Perphenazine-d8). After centrifugation, the supernatant is directly injected into the UPLC-MS/MS system. Quantification is performed using multiple reaction monitoring (MRM) for high specificity.
2. Materials and Reagents
-
Plasma: Human plasma collected in K2-EDTA tubes.
-
Standards: Certified reference standards of Perphenazine and a suitable deuterated internal standard (IS), such as Perphenazine-d8 or Imipramine-d3.
-
Reagents: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water.
-
Equipment: UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity TQD), analytical balance, centrifuges, vortex mixer, precision pipettes.
3. Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Perphenazine and the IS in methanol.
-
Working Standards: Serially dilute the Perphenazine stock solution with 50:50 acetonitrile/water to create calibration standards.
-
IS Spiking Solution: Prepare a precipitating solution of acetonitrile/methanol (50:50, v/v) containing the IS at a fixed concentration (e.g., 0.12 ng/µL).[1]
4. Sample Preparation
-
Pipette 100 µL of plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS spiking solution (precipitating solution).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL into the UPLC-MS/MS system.[1]
5. Instrumental Conditions
-
UPLC System:
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient appropriate for separating the analyte from matrix components (e.g., start at ~10% B, ramp to 95% B).
-
Column Temperature: 25-40 °C.[1]
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: HPLC Method for Simultaneous Perphenazine and this compound
This protocol is adapted from a validated method for the simultaneous analysis of fluphenazine and its decanoate ester, which is directly applicable to the perphenazine analogue.[3] It uses a multi-step liquid-liquid extraction and highly sensitive coulometric detection.
1. Principle This method allows for the simultaneous quantification of the inactive prodrug ester and the active parent drug. A multi-step LLE procedure is used to produce a clean extract. HPLC separates the highly lipophilic ester from the more polar parent drug, and a coulometric detector provides high sensitivity for these electrochemically active compounds.
2. Materials and Reagents
-
Plasma: Human plasma (K2-EDTA).
-
Standards: Certified reference standards of Perphenazine and this compound (or Enanthate). A suitable internal standard (e.g., Prochlorperazine).
-
Reagents: HPLC-grade acetone, methanol, cyclohexane (B81311), ethyl acetate (B1210297), acetonitrile. Reagent-grade hydrochloric acid (HCl).
-
Equipment: HPLC with a coulometric detector, analytical balance, centrifuge, vortex mixer, sample evaporator.
3. Sample Preparation (LLE)
-
To 1.0 mL of plasma in a glass tube, add 100 µL of internal standard solution.
-
Add 3.0 mL of acetone-methanol (1:1, v/v) and sonicate for 10 minutes to precipitate proteins.
-
Add 6.0 mL of cyclohexane containing 5% ethyl acetate. Cap and mix vigorously for 10 minutes.[3]
-
Allow layers to separate (or centrifuge briefly). Transfer the upper organic layer to a clean tube containing 1.2 mL of 0.3 M HCl.
-
Mix for 10 minutes to back-extract the basic analytes into the acidic aqueous phase.
-
Discard the upper organic layer. Wash the acidic aqueous layer with n-pentane.
-
Make the aqueous layer alkaline with NaOH, then perform a final extraction by adding 4.0 mL of n-pentane containing 5% ethyl acetate and mixing for 10 minutes.[3]
-
Transfer the final organic layer to a clean tube and evaporate to dryness at 65°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
4. Instrumental Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile-methanol-0.2 M ammonium (B1175870) acetate (e.g., 80:10:10, v/v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Injection Volume: 50 µL.
-
-
Detector:
-
Type: Coulometric electrochemical detector.
-
Settings: Apply an appropriate oxidation potential to both analytical cells to maximize the signal-to-noise ratio for the phenothiazine nucleus (e.g., Electrode 1: +0.35 V, Electrode 2: +0.75 V).
-
Protocol 3: GC-MS Method for Perphenazine in Plasma
This protocol outlines a general approach, as GC-MS is a classic but less common technique for this application today. It requires analyte extraction and chemical derivatization to enhance volatility.
1. Principle Perphenazine is extracted from plasma using SPE or LLE. The hydroxyl group on its side chain makes it polar and prone to poor peak shape. Therefore, it is chemically derivatized (e.g., silylation) to increase its volatility and thermal stability for GC analysis. Detection by a mass spectrometer in Scan or Selected Ion Monitoring (SIM) mode provides identification and quantification.
2. Materials and Reagents
-
Plasma & Standards: As described previously.
-
Reagents: Solvents for extraction (e.g., ethyl acetate, hexane). Buffers for pH adjustment.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Equipment: GC-MS system, sample evaporator, heating block.
3. Sample Preparation and Derivatization
-
Extract perphenazine from 1 mL of plasma using an appropriate SPE or LLE method (see diagrams above).
-
Evaporate the final extract to complete dryness under nitrogen. Ensure no water remains, as it will quench the derivatization reaction.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
4. Instrumental Conditions
-
GC System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode for identification or SIM mode for enhanced sensitivity, monitoring characteristic ions of the derivatized perphenazine.
-
References
- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry.ru [psychiatry.ru]
- 4. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing side effects of Perphenazine decanoate in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the side effects of Perphenazine (B1679617) decanoate (B1226879) in animal research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of perphenazine?
Perphenazine is a typical antipsychotic that primarily functions by blocking dopamine (B1211576) D2 receptors in the brain's mesolimbic and nigrostriatal pathways.[1][2][3] This D2 receptor antagonism is central to its antipsychotic effects but also contributes significantly to its side effect profile, particularly extrapyramidal symptoms (EPS).[2][4] Additionally, perphenazine has antagonistic effects at other receptors, including serotonin (B10506) 5-HT2, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, which contribute to its overall therapeutic and side effect profile.[2]
Q2: What are the most common side effects observed with perphenazine decanoate in animal models?
The most frequently reported side effects in animal models are extrapyramidal symptoms (EPS).[5] These include:
-
Catalepsy: A state of motor rigidity and immobility.
-
Vacuous Chewing Movements (VCMs): Repetitive, purposeless orofacial movements that are considered a model for tardive dyskinesia.[6][7]
-
Tremors and Rigidity: Parkinson-like motor disturbances.
-
Sedation and Ataxia: Drowsiness and lack of voluntary coordination of muscle movements.[8]
-
Hypothermia: A decrease in body temperature.[9]
Q3: How can I mitigate extrapyramidal side effects (EPS) in my animal model?
Several pharmacological strategies can be employed to mitigate EPS induced by this compound:
-
Anticholinergic Agents: Co-administration of anticholinergic drugs like trihexyphenidyl (B89730) or benztropine (B127874) is a standard approach to manage drug-induced parkinsonism and dystonia.[10][11] These agents help to restore the balance between dopamine and acetylcholine (B1216132) neurotransmission in the striatum.
-
5-HT2A Receptor Inverse Agonists: Compounds like pimavanserin, a selective 5-HT2A receptor inverse agonist, have shown potential in reversing psychosis-like behaviors in rodent models without inducing motor impairments.[10] This suggests that co-administration could mitigate the motor side effects associated with D2 blockade.[10]
-
GABAergic Modulators: Modulating the GABAergic system with GABA-mimetics may also alleviate EPS by inhibiting extrapyramidal dopamine and acetylcholine neurons.[10]
Troubleshooting Guides
Issue: High incidence of severe catalepsy in test animals.
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Review the literature for established dose ranges of this compound for your specific animal model and experimental goals. Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects. |
| Animal Strain Sensitivity | Different rodent strains can exhibit varying sensitivities to antipsychotic-induced side effects. If possible, test different strains to find one with a more favorable response profile. |
| Lack of Mitigating Co-therapies | Consider the co-administration of an anticholinergic agent, a 5-HT2A receptor inverse agonist, or a GABAergic modulator as described in the FAQ section. |
Issue: Inconsistent or difficult-to-score vacuous chewing movements (VCMs).
| Potential Cause | Troubleshooting Step |
| Observer Variability | Develop a clear and standardized scoring protocol for VCMs. Ensure all observers are trained on this protocol to maintain consistency. Blind scoring (where the observer is unaware of the treatment group) is highly recommended. |
| Inadequate Observation Period | VCMs may not be continuously present. Ensure that the observation periods are sufficiently long and consistently timed across all animals and groups to accurately capture the frequency and severity of these movements. |
| Environmental Stressors | Conduct VCM scoring in a quiet and consistent environment to minimize stress, which can influence animal behavior. |
Experimental Protocols
Catalepsy Bar Test (Rat Model)
This test is used to measure the degree of motor rigidity induced by an antipsychotic drug.[7][10]
-
Apparatus: A horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9-10 cm above a flat surface.[10]
-
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
-
Data Analysis: The latency to descend from the bar is recorded. Longer latencies are indicative of greater catalepsy.
Vacuous Chewing Movement (VCM) Assessment
This models tardive dyskinesia-like symptoms.[6]
-
Apparatus: A standard observation cage with a clear viewing window.
-
Procedure:
-
Acclimatize the animal to the observation cage for a short period.
-
Observe the animal for a predetermined period (e.g., 2-5 minutes).
-
Count the number of purposeless chewing movements that are not directed at any specific object.
-
-
Data Analysis: The frequency of VCMs is recorded and compared between treatment groups.
Visualizations
Caption: Perphenazine's antagonism of D2 receptors leads to extrapyramidal side effects.
Caption: Workflow for assessing motor side effects of this compound.
Caption: Troubleshooting logic for managing high rates of extrapyramidal side effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. mdpi.com [mdpi.com]
- 5. Perphenazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Perphenazine Decanoate Preclinical Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Perphenazine (B1679617) decanoate (B1226879) in preclinical trials. The information is designed to assist in the strategic optimization of dosing regimens to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Perphenazine decanoate?
A1: Perphenazine is a typical antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist in the brain's mesolimbic and nigrostriatal pathways.[1][2] By blocking these receptors, it mitigates the hyperactivity of dopamine pathways, which is associated with psychotic symptoms.[1] Perphenazine also exhibits antagonism at other receptors, including serotonin (B10506) 5-HT2, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, which contribute to its overall therapeutic and side effect profile.[1] The decanoate ester formulation allows for a slow, sustained release of perphenazine following intramuscular injection, prolonging its duration of action.
Q2: What is the standard vehicle for preclinical formulations of this compound?
A2: this compound for long-acting injection is typically formulated in sesame oil.[3][4][5] This oily vehicle is crucial for its slow-release properties, as the esterified drug slowly partitions from the oil depot at the injection site into the systemic circulation.
Q3: How long does it take to reach peak plasma concentrations (Tmax) of perphenazine in rats after a decanoate injection?
A3: Following intramuscular administration of this compound, peak plasma concentrations of perphenazine are generally observed at approximately 7 days in rats. However, it is important to note that this can be variable.
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes between subjects.
-
Question: We are observing significant variability in the suppression of amphetamine-induced hyperlocomotion in rats treated with the same dose of this compound. What could be the cause?
-
Answer:
-
Improper Injection Technique: Ensure consistent intramuscular (IM) injection technique. The depth of injection and needle gauge can influence the formation of the oil depot and subsequent drug release. A shallow injection may lead to subcutaneous deposition, altering the absorption profile.
-
Formulation Inhomogeneity: this compound in sesame oil can be viscous. Ensure the formulation is at room temperature and gently agitated before drawing into the syringe to ensure a homogenous suspension.
-
Metabolic Differences: Individual differences in the rate of hydrolysis of the decanoate ester to active perphenazine can contribute to variability. While challenging to control, acknowledging this as a potential variable is important in data analysis.
-
Injection Site Irritation: Local tissue reaction to the injection can influence absorption. It is advisable to rotate injection sites if repeated dosing is performed and to conduct histological examinations of the injection site post-mortem in a subset of animals to assess for inflammation or necrosis.
-
Issue 2: Unexpectedly severe or early onset of extrapyramidal symptoms (EPS).
-
Question: Our rat models are exhibiting severe catalepsy shortly after administration of what was considered a low dose of this compound. Why might this be happening?
-
Answer:
-
Dose Miscalculation: Double-check all dose calculations, including conversions from mg/kg to the concentration of your formulation.
-
Strain Sensitivity: Different rat strains can have varying sensitivities to D2 receptor antagonists. If you have recently changed your supplier or strain, this could be a contributing factor.
-
Vehicle Effects: While sesame oil is the standard, variations in the oil source or purity could potentially influence the initial release of the drug.
-
"Dose-Dumping" Phenomenon: Although rare with decanoate formulations, improper formulation or injection could lead to a more rapid initial release of the drug than expected. Consider analyzing plasma concentrations at early time points to investigate this possibility.
-
Issue 3: Lack of a clear dose-response relationship in efficacy studies.
-
Question: We are not observing a clear dose-dependent inhibition of apomorphine-induced stereotypy with increasing doses of this compound. What could be the issue?
-
Answer:
-
Narrow Therapeutic Window: Perphenazine may have a narrow therapeutic window for certain behavioral effects. Consider testing a wider range of doses, including very low doses, to fully characterize the dose-response curve.
-
"U-Shaped" Dose-Response: Some antipsychotics can exhibit a "U-shaped" or biphasic dose-response curve, where higher doses may be less effective than moderate doses due to complex interactions with multiple receptor systems.
-
Ceiling Effect: It's possible that the lowest dose tested is already producing a maximal effect on the behavioral measure. Testing lower doses is recommended.
-
Assay Sensitivity: Ensure that the behavioral assay is sensitive enough to detect subtle dose-related changes. Check for baseline stability and the robustness of the psychostimulant-induced effect.
-
Data Presentation
Table 1: Representative Dose-Response of a Long-Acting Dopamine Antagonist (Fluphenazine Decanoate) on Amphetamine-Induced Locomotion in Rats
Note: Data for this compound is limited. The following table is based on a study of the similar long-acting antipsychotic, Fluphenazine (B1673473) decanoate, and is intended to provide a representative example of expected outcomes.
| Dose (mg/kg, IM) | Time Point | Amphetamine Challenge (mg/kg, IP) | % Inhibition of Locomotor Activity (Approx.) | Duration of Antagonism |
| 2.5 | Day 4 | 2.5 | 80% | Up to 12 days |
| 5.0 | Day 4 | 2.5 | 95% | Up to 28 days |
Data synthesized from a study on Fluphenazine Decanoate.[2]
Table 2: Preclinical Pharmacokinetic Parameters of Perphenazine in Rats (Illustrative)
| Parameter | Value | Species | Route | Notes |
| Tmax (Time to Peak Plasma Concentration) | ~7 days | Rat | IM | The long Tmax is characteristic of the slow release from the oil-based depot. |
| Apparent Half-life (t½) | 7-10 days | Dog | IM | Determined by the rate of release from the depot. Data from a dog model with fluphenazine decanoate. |
| Plasma Protein Binding | High | Rat | - | Perphenazine is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1] |
Experimental Protocols
Protocol 1: Assessment of Amphetamine-Induced Hyperlocomotion
This protocol is designed to evaluate the efficacy of this compound in a preclinical model of psychosis.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the facility for at least one week before the experiment.
-
Drug Preparation:
-
This compound: Use a commercially available formulation in sesame oil or prepare a formulation with sesame oil as the vehicle.
-
d-Amphetamine sulfate: Dissolve in 0.9% saline.
-
-
Experimental Procedure:
-
Habituation: On the day of the experiment, place the rats in the locomotor activity chambers (e.g., transparent boxes with infrared beams) for 60 minutes to allow for habituation.
-
Perphenazine Administration: Administer this compound (or vehicle) via deep intramuscular injection into the gluteal muscle. Doses should be selected based on pilot studies or literature (e.g., 1-10 mg/kg).
-
Washout/Incubation Period: Allow for a sufficient period for the drug to reach therapeutic levels (e.g., 7 days, based on Tmax).
-
Amphetamine Challenge: On the test day, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) and immediately place the rats back into the locomotor activity chambers.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine injection.
-
-
Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the this compound-treated groups to the vehicle-treated group that received amphetamine. Calculate the percentage inhibition of the amphetamine-induced response.
Protocol 2: Catalepsy Assessment (Bar Test)
This protocol is for assessing extrapyramidal side effects, a key safety consideration for antipsychotics.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Drug Administration: Administer this compound as described in Protocol 1.
-
Testing Procedure:
-
At predetermined time points after drug administration (e.g., daily for the first week, then weekly), gently place the rat's forepaws on the horizontal bar.
-
The hind paws should remain on the flat surface, placing the animal in a "half-rearing" position.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established to prevent undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the descent latencies of the drug-treated groups to the vehicle-treated group. A significant increase in descent latency is indicative of catalepsy.
Mandatory Visualizations
Caption: Mechanism of Action of Perphenazine
Caption: Preclinical Experimental Workflow
References
- 1. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perphenazine and this compound (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [resolve.cambridge.org]
- 3. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaco‐electroencephalographic responses in the rat differ between active and inactive locomotor states - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the long-term stability of Perphenazine decanoate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perphenazine (B1679617) decanoate (B1226879) solutions. The information provided is intended to help overcome challenges related to the long-term stability of these solutions during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of Perphenazine decanoate solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solution (e.g., yellowing, browning) | Oxidation of the perphenazine molecule, potentially accelerated by exposure to light, high temperatures, or the presence of oxidizing agents. | • Store solutions in amber, light-resistant containers. • Maintain storage at recommended temperatures (typically 2-8°C). • Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxygen exposure. • If using excipients, ensure they are of high purity and free from peroxides. |
| Precipitation or crystal formation in the solution | Change in temperature, solvent evaporation, or pH shift (less common in oil-based solutions). | • Visually inspect the solution for particulate matter before use. • If precipitation is observed after temperature changes, gently warm the solution and agitate to redissolve, ensuring homogeneity before use. • Ensure storage containers are tightly sealed to prevent solvent evaporation. |
| Decreased potency or inconsistent analytical results | Chemical degradation of this compound. Primary degradation pathways include oxidation of the phenothiazine (B1677639) ring system and the tertiary amine. | • Re-evaluate storage conditions to ensure they minimize exposure to light, heat, and oxygen. • Consider the use of antioxidants in the formulation, ensuring compatibility and validating their effectiveness. • Review the composition of the oily vehicle; autoxidation of oils can produce hydroperoxides that degrade the active ingredient.[1] • If benzyl (B1604629) alcohol is used as a preservative, be aware that it can autoxidize to form hydrogen peroxide, which can accelerate degradation.[1] |
| Cloudiness in the solution when using a wet needle or syringe | This is a known issue with oil-based solutions like Fluphenazine Decanoate, a similar compound, and is likely applicable to this compound. The moisture can cause the solution to become cloudy. | • Use a dry syringe and needle of at least 21 gauge for all transfers and administrations. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What are the primary factors that affect the stability of this compound solutions? A1: The primary factors affecting the stability of this compound solutions are exposure to light, elevated temperatures, and oxygen. These factors can lead to oxidative degradation of the perphenazine molecule. The composition of the formulation, particularly the oily vehicle and the presence of excipients like preservatives, can also significantly impact long-term stability.[1]
-
Q2: What are the expected degradation products of this compound? A2: Based on studies of perphenazine and related phenothiazines, the primary degradation products are likely to be the sulfoxide (B87167) and N-oxide derivatives resulting from oxidation.[1][2] Dehalogenation has also been observed as a degradation pathway for perphenazine under photolytic conditions.[2]
-
Q3: How does the sesame oil vehicle impact the stability of this compound? A3: this compound is formulated in sesame oil for its long-acting injectable properties.[3] However, vegetable oils like sesame oil can undergo autoxidation over time, forming hydroperoxides. These hydroperoxides can then act as oxidizing agents, degrading the this compound molecule.[1]
-
Q4: Are there any specific excipients that should be used with caution? A4: Yes, benzyl alcohol, a common preservative in injectable formulations, can enhance the degradation of phenothiazines. It is believed that benzyl alcohol can autoxidize to form hydrogen peroxide, which then accelerates the oxidation of the drug.[1] The presence of acids has also been shown to catalyze the oxidation of the tertiary amine centers in the molecule.[1]
Handling and Storage
-
Q5: What are the ideal storage conditions for this compound solutions to ensure long-term stability? A5: To ensure long-term stability, this compound solutions should be stored in tightly sealed, light-resistant containers, protected from light and heat. Commercially available preparations of perphenazine suggest storage at 2-25°C for tablets and 2-30°C for oral solutions, with a recommendation to avoid freezing for the oral solution. For research purposes, refrigeration at 2-8°C is a common practice to slow down degradation processes.
-
Q6: Can this compound solutions be frozen for long-term storage? A6: While freezing can slow down chemical degradation, its effect on the physical stability of an oil-based solution needs to be considered. Repeated freeze-thaw cycles should be avoided as they can potentially lead to product inactivation or physical changes in the formulation. For a related compound, perphenazine-d4, storage at -80°C for 6 months and -20°C for 1 month is recommended for solutions.
Analytical Testing
-
Q7: What analytical methods are suitable for assessing the stability of this compound solutions? A7: Stability-indicating high-performance liquid chromatography (HPLC) methods are the most suitable for assessing the stability of this compound solutions.[2][4] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of unknown degradation products.[2]
-
Q8: How can I develop a stability-indicating HPLC method for this compound? A8: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and formulation excipients. Method development typically involves testing different columns (e.g., C8 or C18), mobile phase compositions (e.g., acetonitrile/buffer mixtures), and detection wavelengths. Forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) are crucial to generate degradation products and validate the method's specificity.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Perphenazine Analysis
This protocol provides a general framework for a stability-indicating HPLC method, based on literature for perphenazine analysis.[2] Researchers should optimize and validate the method for their specific formulation.
1. Objective: To quantify the concentration of Perphenazine and separate it from its potential degradation products in a solution.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C8 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Perphenazine reference standard
-
Acetonitrile (HPLC grade)
-
Acetate (B1210297) buffer (0.01 M, pH 3.0), prepared with acetic acid and sodium acetate
-
Milli-Q water or equivalent
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: 52% 0.01 M pH 3.0 acetate buffer + 48% acetonitrile[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25°C)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of Perphenazine reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Sample Preparation:
-
Dilute the this compound solution with a suitable solvent to bring the concentration of Perphenazine within the calibration range. The choice of diluent will depend on the formulation vehicle and may require an extraction step.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
After all samples have been run, inject a standard solution again to check for system drift.
7. Data Analysis:
-
Integrate the peak areas of the Perphenazine peak in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Perphenazine in the samples using the regression equation from the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Oxidative and photolytic degradation pathways of Perphenazine.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Stability and characterization of perphenazine aerosols generated using the capillary aerosol generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perphenazine and this compound (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing extrapyramidal symptoms in animal studies of Perphenazine decanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing extrapyramidal symptoms (EPS) in animal studies involving Perphenazine (B1679617) decanoate (B1226879).
Frequently Asked Questions (FAQs)
Q1: What is Perphenazine decanoate and why does it induce extrapyramidal symptoms (EPS)?
A1: this compound is a long-acting injectable typical antipsychotic. Its therapeutic effect is primarily due to the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] However, this blockade also occurs in the nigrostriatal pathway, which is crucial for regulating motor function. Disruption of dopamine signaling in this pathway leads to a range of movement disorders collectively known as extrapyramidal symptoms (EPS).[3]
Q2: What are the common animal models used to study this compound-induced EPS?
A2: Rodent models, particularly rats, are the most frequently used for studying antipsychotic-induced EPS.[4] The two primary models are:
-
Catalepsy Test: This assesses Parkinsonian-like symptoms such as akinesia and muscular rigidity by measuring the time an animal maintains an externally imposed posture.[5]
-
Vacuous Chewing Movement (VCM) Test: This model is used to study tardive dyskinesia, a hyperkinetic movement disorder that can appear after chronic antipsychotic treatment. It involves quantifying purposeless chewing motions.[6]
Q3: What are the primary pharmacological strategies for managing this compound-induced EPS in animal studies?
A3: The main strategy is the administration of anticholinergic agents.[7] These drugs, such as benztropine (B127874) and trihexyphenidyl (B89730), help to counteract the cholinergic overactivity that results from dopamine receptor blockade in the striatum, thereby alleviating EPS.[8][9] Dose reduction of this compound should also be considered if the experimental design allows.
Q4: At what point of D2 receptor occupancy are EPS typically observed?
A4: Studies with various antipsychotics in both animals and humans suggest that extrapyramidal symptoms are likely to appear when the occupancy of dopamine D2 receptors in the striatum exceeds a threshold of approximately 70-80%.[10]
Q5: Can EPS be managed by discontinuing this compound administration?
A5: Acute EPS like dystonia and parkinsonism are generally reversible upon dose reduction or discontinuation of the antipsychotic.[11] However, due to the long-acting nature of the decanoate formulation, symptoms may persist for some time after the last injection. Tardive dyskinesia can be more persistent and may not resolve even after drug withdrawal.[11]
Troubleshooting Guides
Problem 1: High variability in catalepsy scores among animals in the same treatment group.
-
Possible Cause: Inconsistent animal handling and placement on the testing apparatus.
-
Solution: Ensure all experimenters are thoroughly trained on a standardized protocol for gently placing the animals. The posture should be identical for every animal in every trial.[12]
-
-
Possible Cause: Environmental distractions in the testing area.
-
Solution: Conduct catalepsy testing in a quiet, low-light environment to minimize external stimuli that could influence the animal's behavior.[13]
-
-
Possible Cause: Stress-induced motor activity.
-
Solution: Ensure animals are properly habituated to the testing room and handling procedures before the experiment begins.[3]
-
Problem 2: Difficulty in observing significant vacuous chewing movements (VCMs).
-
Possible Cause: Insufficient duration of this compound treatment.
-
Solution: VCMs are a model for tardive dyskinesia and typically require chronic administration of the antipsychotic. Ensure the treatment period is sufficiently long (e.g., several weeks) to induce this behavior.
-
-
Possible Cause: Observation period is too short or at the wrong time.
Problem 3: Animals appear overly sedated, confounding the assessment of EPS.
-
Possible Cause: The dose of this compound is too high.
-
Possible Cause: Interaction with other administered compounds.
-
Solution: Review all substances being administered to the animals for potential sedative synergistic effects.
-
Quantitative Data Summary
The following tables provide representative data on the dose-response relationship for inducing EPS and the efficacy of management strategies. Note that specific values for this compound may vary depending on the animal strain, age, and specific experimental conditions. A dose-response study for your specific model is highly recommended.
Table 1: Dose-Response of this compound on Catalepsy in Rats
| Dose (mg/kg, i.m.) | Time Post-Injection | Mean Catalepsy Score (seconds) |
| Vehicle Control | 60 min | < 10 |
| 5 | 60 min | 30-60 |
| 10 | 60 min | 60-120 |
| 20 | 60 min | > 180 (cut-off) |
Data are illustrative and compiled based on the known pharmacology of typical antipsychotics.
Table 2: Effect of Anticholinergic Treatment on this compound-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Route | Mean Catalepsy Score (seconds) |
| This compound + Vehicle | 10 (i.m.) | i.p. | 115 ± 15 |
| This compound + Benztropine | 10 (i.m.) + 2 (i.p.) | i.p. | 45 ± 10 |
| This compound + Trihexyphenidyl | 10 (i.m.) + 1 (i.p.) | i.p. | 50 ± 12 |
Data are illustrative. Optimal doses for treatment should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test) in Rats
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.[14]
-
Procedure: a. Administer this compound or vehicle control to the rats via intramuscular (i.m.) injection. b. At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[14] c. Immediately start a stopwatch. d. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture (descent latency).[14] e. A cut-off time (e.g., 180 or 300 seconds) should be established to avoid undue stress to the animal.[15]
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs) in Rats
-
Drug Administration: Administer this compound or vehicle control chronically over a period of several weeks.
-
Observation: a. Following the chronic treatment period, place each rat individually in a transparent observation cage. b. Allow the animal to habituate to the cage for 5-10 minutes. c. Observe the rat for a set period (e.g., 2-5 minutes) and count the number of VCMs.[12] d. VCMs are defined as single, purposeless chewing motions in the vertical plane, not directed towards any object.[12] e. It is highly recommended to videotape the sessions for later scoring by observers who are blind to the treatment groups.[12]
Protocol 3: Management of Acute EPS with an Anticholinergic Agent
-
Induction of EPS: Administer a dose of this compound known to induce catalepsy (determined from a dose-response study).
-
Assessment of EPS: At the time of peak cataleptic effect (e.g., 60-90 minutes post-injection), measure the baseline catalepsy score.
-
Treatment: Administer the anticholinergic agent (e.g., benztropine 1-2 mg/kg, i.p. or trihexyphenidyl 0.5-2 mg/kg, i.p.) or vehicle control.
-
Post-Treatment Assessment: Re-assess catalepsy at regular intervals (e.g., 15, 30, and 60 minutes) after the administration of the treatment to determine the extent and duration of symptom reversal.
Visualizations
References
- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 2. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ivis.org [ivis.org]
- 8. benchchem.com [benchchem.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalepsy test in rats [protocols.io]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Perphenazine Decanoate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and characterization of Perphenazine (B1679617) Decanoate (B1226879) formulations aimed at improving bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the primary challenges with the conventional perphenazine decanoate formulation? A1: The conventional formulation of this compound is an oil-based depot injection, typically using sesame oil.[1][2] While it provides a long-acting effect, challenges include a risk of injection site reactions, variable drug release kinetics, and potential discomfort for the patient due to the oil vehicle.[1][3]
-
Q2: What alternative formulation strategies can improve the bioavailability and delivery of perphenazine? A2: Modern approaches focus on nanoparticle-based systems to enhance the bioavailability of perphenazine, which is poorly water-soluble and subject to extensive first-pass metabolism when administered orally.[4][5] Promising strategies include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can improve oral bioavailability by facilitating lymphatic uptake, thus bypassing the liver's first-pass effect.[4][6]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs incorporate both solid and liquid lipids.[5][7] This imperfect crystal structure allows for higher drug loading and can reduce drug expulsion during storage compared to SLNs.[7]
-
Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate perphenazine, offering a controlled and sustained release profile.[8]
-
Amorphous Nanoplexes: Complexing perphenazine with polyelectrolytes like dextran (B179266) sulfate (B86663) can create amorphous nanoparticles with enhanced dissolution rates.[9]
-
Solid Dispersions: Using hydrophilic polymers such as PEG 6000 and chitosan (B1678972) can improve the solubility and dissolution rate of perphenazine.[10]
-
Troubleshooting Nanoformulation Development
-
Q3: My nanoparticle formulation shows low entrapment efficiency (%EE). How can I improve it? A3: Low entrapment efficiency in lipid or polymeric nanoparticles can be due to several factors. Consider the following troubleshooting steps:
-
Increase Theoretical Drug Loading: For PLGA nanoparticles, increasing the initial amount of perphenazine in the formulation can lead to a higher entrapment efficiency.[8]
-
Optimize Lipid Composition (for NLCs/SLNs): The lipophilic nature of perphenazine means it partitions well into the lipid matrix. Ensure the lipid concentration is sufficient. The blend of solid and liquid lipids in NLCs often results in higher entrapment efficiency (over 95% has been reported) compared to SLNs.[5][9]
-
Adjust Surfactant Concentration: The type and concentration of surfactant (e.g., PVA, Tween 80) are critical. An insufficient amount may lead to poor emulsification, while an excessive amount can increase drug solubility in the aqueous phase, thereby reducing partitioning into the nanoparticles and lowering the %EE.[4][8]
-
-
Q4: The particle size of my nanoparticles is too large or shows high polydispersity. What should I do? A4: Large or non-uniform particle size can affect stability and in vivo performance. To address this:
-
Optimize Homogenization/Sonication: Increase the homogenization speed or sonication power during the emulsification step. However, be aware that excessive sonication power can sometimes lead to particle aggregation due to increased temperature.[8]
-
Adjust Surfactant Concentration: A higher concentration of a suitable surfactant, like Polyvinyl Alcohol (PVA), can lead to a reduction in the mean particle size by more effectively stabilizing the nanoparticle surface.[8]
-
Control Viscosity of the Organic Phase: An increase in the concentration of the polymer (e.g., PLGA) or drug can increase the viscosity of the organic phase, leading to the formation of larger nanoparticles.[8]
-
-
Q5: My nanoparticle suspension is aggregating over time. How can I improve its stability? A5: Aggregation is a common stability issue for nanoparticle formulations. To prevent this:
-
Ensure Sufficient Zeta Potential: A high magnitude of zeta potential (generally > |±25 mV|) indicates strong electrostatic repulsion between particles, which prevents aggregation.[4][11] If the zeta potential is low, consider changing the surfactant or adjusting the pH of the medium.
-
Optimize Surfactant/Stabilizer: The choice and concentration of the stabilizing agent are crucial. For PLGA nanoparticles, PVA is a common stabilizer.[8] For lipid nanoparticles, surfactants like Tween 80 are used.[4] Ensure the concentration is optimal to provide a sufficient steric or electrostatic barrier.
-
Lyophilization (Freeze-Drying): For long-term storage, consider freeze-drying the nanoparticle suspension into a powder form. This requires the use of cryoprotectants to prevent aggregation during the freezing and drying processes.[4]
-
Troubleshooting Oil-Based Formulations
-
Q6: I am observing variability in the release profile of my this compound oil depot. What factors could be responsible? A6: The release of perphenazine from an oil depot is a complex process influenced by several factors:
-
Vehicle Viscosity: The viscosity of the oil vehicle (e.g., sesame oil vs. Viscoleo) significantly impacts the release rate. A more viscous oil will generally result in a slower, more even release and lower peak plasma concentrations.[12]
-
Drug Partition Coefficient: The rate of release is heavily dependent on the drug's oil-water distribution coefficient. Any excipient that alters this partitioning behavior can change the release profile.[2]
-
Injection Site and Technique: The vascularity of the injection site and the depth of the intramuscular injection can influence the rate of absorption from the oil depot.[13]
-
-
Q7: How can injection site reactions associated with oil-based this compound be minimized? A7: Injection site reactions are a known issue with oil-based depot formulations.[1] While newer aqueous-based long-acting injectables for other antipsychotics have fewer site reactions, for oil-based formulations, consider:
-
Proper Injection Technique: Administering the injection deep into a large muscle as recommended can help minimize local irritation.[14]
-
Limiting Injection Volume: The maximum recommended injection volume for oil-based depots is typically around 3 mL to minimize patient discomfort.[1]
-
Formulation Excipients: While not easily altered for a commercial product, in a development setting, exploring alternative, less irritating oil vehicles could be a strategy.
-
Section 2: Quantitative Data on Formulation Performance
The following tables summarize key quantitative data from studies on various perphenazine formulations to facilitate comparison.
Table 1: Comparison of Nanoparticle Formulation Parameters
| Formulation Type | Lipid/Polymer | Surfactant | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN | GMS, Lecithin | Tween 80 | 104 ± 3.92 | -28 ± 2.28 | 83 ± 1.29 | [4][15][16] |
| NLC | Solid & Liquid Lipids | Not Specified | < 180 | Not Specified | > 95 | [5][17] |
| PLGA NP | PLGA | PVA | 325.5 ± 32.4 | Not Specified | 83.9 | [8][18] |
| Nanoplex | Dextran Sulfate | None | ~80 | ~(-60) | ~70 (Payload) | [9] |
GMS: Glyceryl Monostearate; PLGA: Poly(lactic-co-glycolic acid); PVA: Polyvinyl Alcohol
Table 2: Pharmacokinetic Parameters of Perphenazine Formulations
| Formulation | Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Oral Suspension | Rats | 129.2 ± 16.5 | 4.0 ± 0.0 | 851.3 ± 112.7 | - | [5][17] |
| NLC-6 | Rats | 295.7 ± 41.3 | 6.0 ± 0.0 | 2658.4 ± 301.6 | 3.12-fold | [5][17] |
| NLC-12 | Rats | 226.4 ± 32.8 | 6.0 ± 0.0 | 2120.5 ± 255.9 | 2.49-fold | [5][17] |
| Decanoate LAI | Humans | Variable | ~168 (7 days) | Not Applicable | - | [1][2] |
AUC: Area Under the Curve; LAI: Long-Acting Injectable
Section 3: Experimental Protocols
Protocol 1: Preparation of Perphenazine-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Emulsification-Solvent Evaporation[4]
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in purified water (e.g., 25 mL). Heat the solution to 70°C in a water bath.
-
Preparation of Organic Phase: Dissolve perphenazine, a solid lipid (e.g., Glyceryl Monostearate - GMS), and a co-lipid (e.g., soybean lecithin) in an organic solvent. Heat this mixture to 70°C to ensure complete dissolution.
-
Emulsification: Add the organic phase dropwise into the heated aqueous phase under high-speed homogenization (e.g., 10,000 rpm).
-
Homogenization: Continue homogenization for a specified period (e.g., 1 hour) to form an opaque emulsion.
-
Crystallization: Cool the resulting emulsion in an ice water bath for 30 minutes to facilitate the rapid crystallization of the lipids, forming the SLNs.
-
Purification/Separation: The resulting SLN suspension can be centrifuged to separate the nanoparticles from the aqueous medium to determine entrapment efficiency.
Protocol 2: Analysis of Perphenazine in Plasma by HPLC
Method: Reversed-Phase High-Performance Liquid Chromatography[19]
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a plasma sample (e.g., 1 mL), add an internal standard (e.g., Amitriptyline HCl).
-
Add a suitable extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge (e.g., at 4000 rpm for 10 minutes) to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratios of perphenazine to the internal standard against a series of known concentrations.
-
Determine the concentration of perphenazine in the unknown samples by interpolating from the calibration curve.
-
The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[19][20]
-
Section 4: Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of perphenazine.
Caption: Perphenazine acts as an antagonist at the Dopamine D2 receptor, blocking its signaling pathway.
References
- 1. Perphenazine and this compound (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 2. Assessment of drug release from oil depot formulations using an in vitro model -- potential applicability in accelerated release testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicolau syndrome associated with fluphenazine depot: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies | Semantic Scholar [semanticscholar.org]
- 7. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amorphous nanoparticle complex of perphenazine and dextran sulfate as a new solubility enhancement strategy of antipsychotic perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic implications of different oil vehicles used in depot neuroleptic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, characterization, and in vivo evaluation of perphenazine-loaded nanostructured lipid carriers for oral bioavailability improvement [pubmed.ncbi.nlm.nih.gov]
- 18. Depot this compound and enanthate for schizophrenia | Cochrane [cochrane.org]
- 19. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting Inconsistent Results in Perphenazine Decanoate Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vivo and in vitro experiments involving Perphenazine (B1679617) decanoate (B1226879). Inconsistent results in preclinical and clinical studies can arise from a variety of factors, including the formulation's inherent properties, pharmacokinetic variability, and experimental technique. This guide is designed to help you identify and mitigate these sources of variability to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Perphenazine decanoate and how does its formulation contribute to experimental variability?
This compound is a long-acting injectable (LAI) antipsychotic. It is the decanoate ester of perphenazine, a potent dopamine (B1211576) D2 receptor antagonist. The active drug is dissolved in a sesame oil vehicle for intramuscular or subcutaneous administration. This oil-based depot formulation is designed for slow release of the drug over several weeks. However, the release rate can be influenced by the viscosity of the sesame oil, the drug's partition coefficient between the oil and the surrounding aqueous environment, and the surface area of the oil depot at the injection site. Variability in these factors can lead to inconsistent drug release and, consequently, variable plasma concentrations.
Q2: What are the primary pharmacokinetic factors that lead to inconsistent results with this compound?
The primary pharmacokinetic challenge with this compound is the significant inter-individual variability in plasma concentrations. This variability is largely attributed to:
-
CYP2D6 Polymorphisms: Perphenazine is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver. Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), resulting in substantial differences in drug clearance and plasma levels.
-
"Flip-Flop" Kinetics: As a depot formulation, the absorption rate of perphenazine from the injection site is slower than its elimination rate. This is known as "flip-flop" kinetics, where the absorption phase becomes the rate-limiting step in determining the drug's half-life in the body. This can complicate pharmacokinetic modeling and dose adjustments.
-
First-Pass Metabolism: Although administered via injection, a portion of the absorbed drug may still undergo first-pass metabolism in the liver before reaching systemic circulation, contributing to variability.
Q3: How does the injection technique affect the bioavailability and consistency of this compound?
The technique used for intramuscular injection can significantly impact the formation of the oil depot and subsequent drug release. Factors such as the depth of injection, the angle of the needle, and whether the injection is truly intramuscular or inadvertently subcutaneous can alter the local tissue environment and blood flow, thereby affecting the absorption rate. It is crucial to follow standardized injection protocols to minimize this source of variability.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Between Subjects
Possible Causes:
-
Genetic Factors: Differences in CYP2D6 enzyme activity among subjects.
-
Inconsistent Injection Technique: Variation in the depth and location of injections.
-
Formulation Inconsistency: Batch-to-batch variations in the sesame oil vehicle.
Troubleshooting Steps:
-
Genotyping: If feasible, genotype subjects for CYP2D6 polymorphisms to stratify the study population and account for metabolic differences in your analysis.
-
Standardize Injection Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for intramuscular injections. Ensure all personnel are thoroughly trained.
-
Formulation Characterization: Characterize the viscosity and other relevant physicochemical properties of each batch of the this compound formulation to ensure consistency.
Issue 2: Faster or Slower Than Expected Drug Release
Possible Causes:
-
Incorrect Injection Site: Injection into a site with higher or lower blood flow than intended.
-
Physiological Differences: Variations in local tissue perfusion and enzymatic activity at the injection site.
-
Oil Depot Spreading: The extent to which the oil spreads along muscle fibrils can alter the surface area for drug release.
Troubleshooting Steps:
-
Anatomical Precision: Use precise anatomical landmarks to ensure consistent injection into the target muscle group.
-
Control for Activity: In animal studies, control for the level of physical activity, as this can influence blood flow to the muscles.
-
Imaging Techniques: In advanced studies, consider using imaging techniques to visualize the oil depot and assess its dispersion.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and factors influencing this compound variability.
Table 1: Pharmacokinetic Parameters of this compound and its Active Moiety
| Parameter | This compound (Prodrug) | Perphenazine (Active Drug) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~24 hours | Varies (dependent on hydrolysis) | |
| Apparent Half-life (t½) | 3.5 ± 0.8 hours (IV) | 9.7 ± 2.0 days (IM in sesame oil) | |
| Clearance (CL) | 42.9 ± 6.3 L/h (IV) | ~100 L/h (systemic) | |
| Volume of Distribution (Vd) | 216 ± 61 L (IV) | 51 ± 17.8 L (IV) |
Table 2: Comparison of Perphenazine Plasma Concentrations in Different Formulations
| Formulation | Mean Maximum Concentration (nmol/l) | Ratio of Max to Min Concentration | Reference |
| This compound (PD) | 5.0 | 1.41 | |
| Perphenazine Enanthate (PE) | 10.6 | 4.02 |
Detailed Experimental Protocols
Protocol 1: Quantification of Perphenazine in Plasma using HPLC-UV
This protocol is a general guideline and may require optimization based on your specific equipment and experimental conditions.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1.0 mL of plasma sample in a glass tube, add a known amount of an appropriate internal standard (e.g., Amitriptyline HCl).
- Add 5.0 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
- Vortex the mixture for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3.0) in a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
3. Validation:
- The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method, based on ICH guidelines.
1. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 105°C for 48 hours (solid state).
- Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Sample Analysis:
- Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (as described in Protocol 1, but with gradient elution to separate all degradation products).
- A photodiode array (PDA) detector is recommended to check for peak purity.
3. Mass Balance:
- Calculate the mass balance to ensure that the decrease in the active substance corresponds to the increase in degradation products.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
1. Animals and Housing:
- Use adult male Wistar or Sprague-Dawley rats (250-300g).
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatize the animals for at least one week before the experiment.
2. Dosing:
- Administer a single intramuscular injection of this compound into the gluteal muscle of one hind limb.
- The dose will depend on the specific objectives of the study.
- Use a 25-gauge needle to administer the injection.
3. Blood Sampling:
- Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 1, 4, 8, 24, 48, 72, 96, 168, 336, and 504 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
4. Plasma Analysis:
- Analyze the plasma samples for perphenazine concentrations using a validated bioanalytical method, such as the HPLC-UV method described in Protocol 1.
5. Pharmacokinetic Analysis:
- Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Perphenazine's antagonism of the D2 receptor signaling pathway.
Caption: A typical experimental workflow for this compound studies.
Validation & Comparative
Comparative analysis of Perphenazine decanoate and Risperidone long-acting injectables in preclinical models
This guide provides a detailed comparative analysis of two long-acting injectable antipsychotics: perphenazine (B1679617) decanoate (B1226879), a first-generation (typical) antipsychotic, and risperidone (B510) long-acting injectable (LAI), a second-generation (atypical) antipsychotic. The comparison is based on available preclinical data from animal models, focusing on their pharmacodynamic and pharmacokinetic profiles, as well as their efficacy in established behavioral models of schizophrenia. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two formulations.
Pharmacodynamic Profile: Receptor Binding and Signaling Pathways
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. Perphenazine is a potent antagonist of the dopamine (B1211576) D2 receptor, a characteristic of typical antipsychotics. Risperidone also exhibits D2 receptor antagonism but has a high affinity for the serotonin (B10506) 5-HT2A receptor as well, a hallmark of atypical antipsychotics.
Key Signaling Pathways
The primary signaling pathways for the therapeutic action of these drugs involve the dopamine D2 receptor and the serotonin 5-HT2A receptor. Antagonism of the D2 receptor in the mesolimbic pathway is thought to mediate the antipsychotic effects on positive symptoms. The blockade of 5-HT2A receptors by atypical antipsychotics like risperidone is believed to contribute to their efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of perphenazine and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Perphenazine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | ~0.1 - 1.0 | ~1.4 - 6.2 |
| Serotonin 5-HT2A | ~2 - 10 | ~0.12 - 0.5 |
| Serotonin 5-HT2C | ~10 - 50 | ~26 - 50 |
| Alpha-1 Adrenergic | ~1 - 10 | ~0.8 - 2.0 |
| Histamine H1 | ~1 - 10 | ~2.1 - 20 |
| Muscarinic M1 | ~100 - 1000 | >1000 |
Note: The Ki values are approximate ranges compiled from various preclinical studies and databases. Actual values may vary depending on the experimental conditions.
Pharmacokinetic Profile in Preclinical Models
The long-acting injectable formulations of perphenazine decanoate and risperidone are designed to provide sustained plasma concentrations of the active drug, thereby improving treatment adherence. The following table presents a summary of available pharmacokinetic data from studies in rats. It is important to note that direct comparative preclinical pharmacokinetic studies are limited, and the data for this compound are less readily available than for risperidone LAI.
| Parameter | This compound (inferred) | Risperidone Long-Acting Injectable |
| Animal Model | Rat | Rat |
| Dosage | N/A | 25 mg/kg |
| Cmax (Peak Plasma Concentration) | N/A | ~250-400 ng/mL |
| Tmax (Time to Peak Concentration) | N/A | ~3-5 days |
| t1/2 (Half-life) | N/A (prolonged action observed for weeks) | ~4-6 days (active moiety) |
| Duration of Action | Sustained effects for at least 2-4 weeks | Sustained release over approximately 2 weeks |
Note: Data for this compound is inferred from studies on similar long-acting typical antipsychotics like fluphenazine (B1673473) decanoate, as direct preclinical pharmacokinetic data for this compound in rats is scarce in the reviewed literature. Data for risperidone LAI is based on studies of various long-acting formulations in rats.
Preclinical Efficacy in Animal Models of Schizophrenia
The antipsychotic potential of new compounds is often evaluated in animal models that mimic certain aspects of schizophrenia. Key models include those that assess the drug's ability to counteract the effects of dopamine agonists (e.g., amphetamine-induced hyperlocomotion) and to disrupt learned behaviors (e.g., conditioned avoidance response).
Experimental Protocols
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a drug to block the increase in locomotor activity induced by a psychostimulant like amphetamine.
-
Animals: Typically, male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arena) for a set period.
-
The test drug (this compound or risperidone LAI) or vehicle is administered at a predetermined time before the amphetamine challenge.
-
Amphetamine (e.g., 1-2 mg/kg, intraperitoneally) is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitors.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test drug compared to the vehicle-treated group is indicative of antipsychotic-like activity.
Conditioned Avoidance Response (CAR): This model evaluates the effect of a drug on a learned avoidance behavior, which is a hallmark of antipsychotic drug action.
-
Animals: Rats are commonly used for this paradigm.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor is typically a grid capable of delivering a mild electric shock.
-
Procedure:
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Drug Testing: Once the avoidance response is stably acquired, the test drug or vehicle is administered before the test session.
-
The number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond are recorded.
-
-
Endpoint: A selective suppression of the conditioned avoidance response without impairing the escape response is a characteristic feature of antipsychotic drugs.
Experimental Workflow Diagram
Summary of Behavioral Effects
The following table summarizes the effects of this compound and risperidone LAI in preclinical behavioral models. The data is compiled from separate studies, and direct head-to-head comparisons are limited.
| Behavioral Model | This compound | Risperidone Long-Acting Injectable |
| Amphetamine-Induced Hyperlocomotion | Potent and long-lasting inhibition of amphetamine-induced hyperlocomotion. A single injection can produce effects for several weeks. | Effective in reducing amphetamine-induced hyperlocomotion. The effect is dose-dependent and sustained over the dosing interval. |
| Conditioned Avoidance Response (CAR) | Potently suppresses conditioned avoidance responding, a characteristic effect of typical antipsychotics. | Suppresses conditioned avoidance responding, consistent with its antipsychotic properties. |
Comparative Analysis and Conclusion
This comparative guide highlights the key preclinical characteristics of this compound and risperidone long-acting injectables.
Pharmacodynamics: Perphenazine's high affinity for D2 receptors is consistent with its classification as a typical antipsychotic. Risperidone's potent 5-HT2A receptor antagonism, in addition to its D2 blockade, underlies its atypical profile. This difference in receptor binding is presumed to contribute to the generally lower risk of extrapyramidal side effects and potential for improved efficacy on negative symptoms with risperidone.
Pharmacokinetics: Both formulations are designed for long-acting parenteral administration, offering the benefit of sustained drug delivery. Preclinical data for risperidone LAI in rats indicates a release profile that supports a bi-weekly to monthly dosing interval. While specific preclinical pharmacokinetic data for this compound is sparse, its long-established clinical use and data from similar compounds suggest a prolonged duration of action.
Preclinical Efficacy: Both drugs demonstrate efficacy in animal models predictive of antipsychotic activity. They both effectively antagonize dopamine-mediated behaviors, such as amphetamine-induced hyperlocomotion, and disrupt conditioned avoidance responding.
Predicting Therapeutic Response to Perphenazine Decanoate: A Comparative Guide to In Vivo Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting therapeutic response to perphenazine (B1679617) decanoate (B1226879), a long-acting injectable typical antipsychotic, with other alternative antipsychotic treatments. The information is compiled from experimental data to aid in research and development of personalized medicine approaches for schizophrenia and other psychotic disorders.
Introduction to Perphenazine Decanoate and the Need for Predictive Biomarkers
Perphenazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, and its decanoate formulation allows for long-acting intramuscular administration, typically every four weeks. While effective in managing positive symptoms of schizophrenia, there is significant interindividual variability in treatment response and the emergence of side effects, particularly extrapyramidal symptoms (EPS). Identifying objective biological markers that can predict a patient's response to this compound is crucial for optimizing treatment selection, minimizing adverse effects, and improving overall patient outcomes.
This guide explores the current landscape of in vivo biomarkers—including genetic, proteomic, metabolomic, and neuroimaging markers—for this compound and compares them with those for other commonly used long-acting injectable (LAI) antipsychotics.
Comparative Analysis of Predictive Biomarkers
The following tables summarize quantitative data on various biomarkers and their association with the therapeutic response to this compound and its alternatives.
Genetic Biomarkers
Pharmacogenetic studies have identified variations in genes encoding drug-metabolizing enzymes as significant predictors of antipsychotic exposure and, consequently, response and side effects.
Table 1: Comparison of Genetic Biomarkers for this compound and Alternative Antipsychotics
| Biomarker | This compound | Alternative Antipsychotics (e.g., Risperidone (B510), Haloperidol) | Supporting Experimental Data |
| CYP2D6 Genotype | Metabolism is mediated by the CYP2D6 enzyme. Poor metabolizers have higher plasma concentrations and may experience more side effects. | CYP2D6 is also a major metabolic pathway for risperidone and haloperidol. Poor metabolizers show increased plasma levels of these drugs as well. | Studies have shown a 2.9-fold higher area under the curve (AUC) for perphenazine in individuals with the CYP2D610/10 genotype. For risperidone, poor metabolizers can have significantly higher exposure to the active moiety. |
| Other CYP Enzymes | Minor metabolism by other CYP enzymes. | CYP3A4 and CYP1A2 are involved in the metabolism of several atypical antipsychotics like olanzapine (B1677200) and clozapine. | Clinical guidelines from the Dutch Pharmacogenetics Working Group (DPWG) provide recommendations for dose adjustments based on CYP genotypes for various antipsychotics. |
Proteomic and Metabolomic Biomarkers
"Omics" technologies have enabled the discovery of protein and metabolite signatures that may predict treatment response. While research specific to this compound is limited, broader studies in schizophrenia provide valuable insights.
Table 2: Comparison of Proteomic and Metabolomic Biomarkers
| Biomarker Type | Potential Biomarkers for Antipsychotic Response (General) | Comparison with this compound (Inferred) | Supporting Experimental Data |
| Proteomics | Alterations in complement and coagulation cascade proteins, apolipoproteins, and inflammatory markers have been associated with antipsychotic response. | The response to this compound is likely influenced by similar protein pathways, though specific studies are lacking. | A systematic review of proteomic studies in schizophrenia identified numerous differentially expressed proteins in blood and cerebrospinal fluid of patients compared to controls. |
| Metabolomics | Changes in lipid profiles (e.g., phosphatidylcholines), amino acid metabolism (e.g., glutamate, aspartate), and markers of oxidative stress are linked to antipsychotic treatment. | This compound, as with other antipsychotics, likely induces changes in these metabolic pathways. Specific metabolic predictors for perphenazine response are yet to be established. | Untargeted metabolomics studies have identified distinct metabolic fingerprints in patients with schizophrenia and have shown that antipsychotic treatment can alter these profiles. A decrease in aspartate is a consistent finding with antipsychotic treatment. |
Neuroimaging Biomarkers
Neuroimaging techniques offer a non-invasive window into brain structure and function, providing potential biomarkers for treatment prediction. A central biomarker for antipsychotic efficacy is the blockade of dopamine (B1211576) D2 receptors in the brain.
Table 3: Comparison of Neuroimaging Biomarkers
| Biomarker | This compound | Alternative Antipsychotics (e.g., Haloperidol, Risperidone, Olanzapine) | Supporting Experimental Data |
| Dopamine D2 Receptor Occupancy (PET/SPECT) | As a D2 antagonist, optimal therapeutic effect is expected within a specific range of receptor occupancy (typically 65-80%). | Similar D2 occupancy levels are targeted for other antipsychotics to maximize efficacy and minimize side effects. | PET studies have demonstrated a clear relationship between D2 receptor occupancy, clinical response, and the emergence of extrapyramidal symptoms and hyperprolactinemia for haloperidol. |
| Structural MRI (sMRI) | Limited specific data. However, baseline brain structure (e.g., cortical thickness) may predict response. | For other antipsychotics, baseline gray matter volume and cortical thickness in frontal and temporal regions have been associated with treatment response. | Studies have shown that greater baseline alterations in gray matter may indicate a favorable clinical outcome for some antipsychotics. |
| Functional MRI (fMRI) | Limited specific data. | Increased functional connectivity between the striatum and prefrontal cortex has been associated with better treatment response to some antipsychotics. | fMRI studies have identified alterations in brain networks, such as the default mode network, that are relevant to antipsychotic treatment response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are generalized protocols for the key experimental approaches discussed.
Pharmacogenetic Analysis (CYP2D6 Genotyping)
Objective: To determine the patient's CYP2D6 metabolizer status.
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from the patient.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
Genotyping: Employ a targeted genotyping assay, such as real-time PCR (e.g., TaqMan assays) or microarray analysis, to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
-
Phenotype Prediction: Based on the identified alleles, assign a metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC) or the Dutch Pharmacogenetics Working Group (DPWG).
Proteomic Analysis (Untargeted Plasma Proteomics)
Objective: To identify plasma proteins associated with treatment response.
Methodology:
-
Sample Collection and Preparation: Collect plasma samples from patients before and after a defined period of this compound treatment. Deplete high-abundance proteins (e.g., albumin, IgG) to enhance the detection of lower-abundance proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer (e.g., Q Exactive).
-
Data Analysis: Identify and quantify proteins using bioinformatics software. Perform statistical analysis to identify proteins that are differentially expressed between treatment responders and non-responders.
Metabolomic Analysis (Untargeted Plasma Metabolomics)
Objective: To discover plasma metabolites that predict therapeutic outcome.
Methodology:
-
Sample Collection and Preparation: Collect plasma samples at baseline and during treatment. Perform metabolite extraction using a solvent precipitation method (e.g., with methanol (B129727) or acetonitrile).
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Processing and Analysis: Process the raw data to identify and quantify metabolites. Use multivariate statistical methods, such as partial least squares-discriminant analysis (PLS-DA), to identify metabolites that differentiate between responders and non-responders.
Neuroimaging (Dopamine D2 Receptor Occupancy via PET)
Objective: To measure the in vivo binding of this compound to dopamine D2 receptors.
Methodology:
-
Radiotracer Administration: Administer a positron-emitting radiotracer that binds to D2 receptors (e.g., [11C]raclopride) to the patient.
-
PET Imaging: Acquire dynamic PET scans to measure the distribution and binding of the radiotracer in the brain, particularly in the striatum.
-
Blood Sampling: Collect arterial blood samples to measure the concentration of the radiotracer in the plasma.
-
Kinetic Modeling: Apply kinetic models to the PET and plasma data to calculate the binding potential of the radiotracer, which is then used to determine the percentage of D2 receptors occupied by the antipsychotic drug.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in biomarker investigation for antipsychotic therapy.
Validating the Antipsychotic Effects of Perphenazine Decanoate: A Comparative Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of perphenazine (B1679617) decanoate's performance against other long-acting injectable (LAI) antipsychotics in key preclinical behavioral assays. By presenting supporting experimental data, detailed protocols, and visualizing critical pathways, this document aims to provide a comprehensive resource for validating the antipsychotic potential of this compound in animal models.
Introduction to Perphenazine Decanoate (B1226879) and Preclinical Validation
Perphenazine is a first-generation (typical) antipsychotic of the phenothiazine (B1677639) class, and its decanoate formulation allows for long-acting intramuscular administration, ensuring stable plasma concentrations and improving treatment adherence. The primary mechanism of action for perphenazine is the potent antagonism of the dopamine (B1211576) D2 receptor in the brain's mesolimbic pathway.[1][2] This action is believed to underlie its efficacy in mitigating the positive symptoms of psychosis.[1]
Preclinical validation of antipsychotic efficacy relies on a battery of behavioral tests in animal models, most commonly rodents. These tests are designed to model specific aspects of psychosis and predict clinical effectiveness. This guide focuses on three well-established predictive models: the Conditioned Avoidance Response (CAR), Amphetamine-Induced Hyperlocomotion, and Prepulse Inhibition (PPI) of the startle reflex.
Comparative Efficacy in Behavioral Models
The following tables summarize quantitative data from preclinical studies, comparing the effects of long-acting typical antipsychotics. Due to a scarcity of direct comparative studies involving perphenazine decanoate, data for the closely related fluphenazine (B1673473) decanoate is presented as a benchmark alongside data for oral haloperidol (B65202) and risperidone, which are commonly used comparators.
Table 1: Amphetamine-Induced Hyperlocomotion
This test assesses the ability of an antipsychotic to counteract the dopamine-agonist-induced increase in locomotor activity, a model for the hyperdopaminergic state believed to contribute to psychosis.[3][4]
| Drug | Dose (mg/kg) | Animal Model | % Reduction in Hyperlocomotion (Approx.) | Duration of Action |
| Fluphenazine Decanoate | 2.5 | Rat | Significant antagonism | ~12-20 days |
| Fluphenazine Decanoate | 5.0 | Rat | Significant antagonism | ~28 days |
| Haloperidol (oral) | 0.1 | Rat | ~50-70% | Acute |
| Risperidone (oral) | 1.0 | Mouse | Significant enhancement of PPI | Acute |
Data for Fluphenazine Decanoate is qualitative but indicates a prolonged duration of action in antagonizing amphetamine effects.[5] Data for Haloperidol and Risperidone are representative of typical findings in acute oral dosing studies.[4][6]
Table 2: Conditioned Avoidance Response (CAR)
The CAR test has high predictive validity for antipsychotic activity.[7] It measures a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is a hallmark of antipsychotic drugs.[7]
| Drug | Dose (mg/kg) | Animal Model | Effect on Avoidance Response |
| Haloperidol (oral) | 0.05 - 0.1 | Rat | Significant disruption |
| Olanzapine (oral) | 2.0 - 5.0 | Rat | Significant disruption |
| Clozapine (oral) | 5.0 - 10.0 | Rat | Significant disruption |
Table 3: Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[8] Antipsychotics are evaluated on their ability to restore PPI that has been disrupted by dopamine agonists or NMDA antagonists.[9]
| Drug | Dose (mg/kg) | Animal Model | Effect on PPI |
| Haloperidol (oral) | 1.0 - 6.0 | Mouse | Significantly enhances PPI in low-PPI strains |
| Risperidone (oral) | 1.0 | Mouse | Significantly enhances PPI in low-PPI strains |
| Clozapine (oral) | 2.5 - 7.5 | Rat | Prevents apomorphine-induced PPI disruption |
This table illustrates the ability of both typical and atypical antipsychotics to modulate PPI, a key translational measure of antipsychotic-like activity.
Detailed Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically track locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks).
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes. Place each rat in the open-field arena for a 30-60 minute habituation period on the day before testing.
-
Drug Administration: Administer this compound (or comparator long-acting injectable) via intramuscular injection at the desired dose and time point prior to the test day (e.g., 7, 14, or 21 days prior). On the test day, administer the vehicle or comparator oral antipsychotic (e.g., haloperidol) intraperitoneally 30-60 minutes before the amphetamine challenge.
-
Amphetamine Challenge: Inject d-amphetamine sulfate (B86663) (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Data Collection: Immediately after the amphetamine injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Endpoint: A significant reduction in total distance traveled or horizontal activity in the drug-treated group compared to the amphetamine-only group indicates antipsychotic-like activity.
2. Conditioned Avoidance Response (CAR)
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Training: Place a rat in one compartment. Present the CS (e.g., a 10-second tone). In the final 2 seconds of the CS, deliver the US (e.g., 0.5-1.0 mA foot shock) for up to 5 seconds. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it can terminate the shock by moving to the other compartment (escape response). Conduct 30-50 trials per day until a stable baseline of >80% avoidance is achieved.
-
Drug Administration: Administer this compound or comparator drug at the desired dose and time before the test session.
-
Testing: Place the trained animal in the shuttle box and conduct a session of 30 trials.
-
-
Endpoints: Record the number of avoidance responses, escape responses, and escape failures. A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.
3. Prepulse Inhibition (PPI) of the Startle Reflex
-
Apparatus: A startle chamber with a load cell platform to measure the whole-body startle response. A speaker delivers acoustic stimuli (background noise, prepulse, and startle pulse).
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (which naturally show low PPI).
-
Procedure:
-
Acclimation: Place the animal in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or comparator. To test for reversal of a deficit, a PPI-disrupting agent (e.g., apomorphine (B128758) or dizocilpine) is administered after the antipsychotic and before testing.
-
Test Session: The session consists of a pseudorandomized presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) white noise).
-
Prepulse + Pulse trials: The startle pulse is preceded by a weak, non-startling prepulse (e.g., 73, 76, 82 dB for 20 ms) with a 100 ms interval.
-
No-stimulus trials: Background noise only.
-
-
-
Endpoint: PPI is calculated as a percentage: %PPI = 100 - [(Startle response on prepulse+pulse trial / Startle response on pulse-alone trial) x 100]. A restoration of PPI in animals treated with a disrupting agent indicates antipsychotic potential.
Mechanism of Action and Experimental Workflow
The antipsychotic effect of perphenazine is primarily mediated through its antagonism of the dopamine D2 receptor. This action normalizes the hyperdopaminergic signaling implicated in psychosis. The diagrams below illustrate this signaling pathway and a typical experimental workflow for validating an antipsychotic compound.
Caption: Perphenazine's antagonism of the D2 receptor.
Caption: Workflow for preclinical antipsychotic validation.
Conclusion
This compound, as a potent D2 receptor antagonist, is expected to demonstrate robust efficacy in preclinical models predictive of antipsychotic activity. The behavioral paradigms of conditioned avoidance response, amphetamine-induced hyperlocomotion, and prepulse inhibition serve as the gold standard for this validation. While direct comparative data for the decanoate formulation is limited, the established profiles of related compounds like fluphenazine decanoate and oral haloperidol provide a strong basis for comparison. This guide provides the necessary protocols and framework for researchers to conduct rigorous, comparative studies to fully elucidate the preclinical antipsychotic profile of this compound and its potential advantages over other long-acting injectable formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Acting Injectable Formulations of New-Generation Antipsychotics: A Review from a Clinical Perspective | Semantic Scholar [semanticscholar.org]
- 3. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Perphenazine Decanoate Disposal
This document provides essential safety and logistical procedures for the proper disposal of perphenazine (B1679617) decanoate (B1226879) and associated laboratory waste. It is intended for all researchers, scientists, and drug development professionals who handle this substance. Adherence to these guidelines is mandatory to ensure regulatory compliance and personnel safety.
Initial Waste Assessment and Segregation
Proper disposal begins with the correct identification and segregation of waste at the point of generation. Perphenazine decanoate waste streams must be separated into three distinct categories:
-
Sharps Waste: All needles, syringes, and broken glass vials used in the handling or administration of this compound.
-
Liquid/Solid Chemical Waste: Unused or expired this compound solution, partially empty vials, and materials heavily contaminated with the substance (e.g., absorbent pads from a spill).
-
Contaminated Labware: Items with trace contamination, such as empty vials, gloves, bench paper, and pipette tips.
Hazardous Waste Determination
The primary step in determining the disposal pathway is to assess whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or local regulations.[1] The generator of the waste is legally responsible for making an accurate hazardous waste determination.[2][3]
Perphenazine is not specifically listed as a P- or U-series hazardous waste by the EPA. Therefore, the determination must be based on whether the waste exhibits any of the four hazardous characteristics:
-
Ignitability (D001): this compound is typically formulated in sesame oil. This is a combustible oil but does not meet the definition of an ignitable hazardous waste (flash point < 60°C).[3][4]
-
Corrosivity (D002): This characteristic applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5 and is not applicable to this compound.[5][6]
-
Reactivity (D003): The product is chemically stable and does not meet the criteria for reactivity.[5][6]
-
Toxicity (D004-D043): This characteristic applies if a waste contains specific contaminants that leach above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1][7] Perphenazine is not one of the 40 chemicals listed for the toxicity characteristic.
Disposal Procedures
The appropriate disposal pathway is determined by the waste stream and the hazardous waste determination.
Regardless of the hazardous classification of the drug, all sharps are considered regulated medical waste.
-
Step 1: Immediately after use, place all needles, syringes, and broken glass into a designated, puncture-proof, and properly labeled sharps container.
-
Step 2: Do not recap, bend, or break needles.
-
Step 3: When the sharps container is three-quarters full, seal it securely.
-
Step 4: Arrange for pickup and disposal through your institution's biohazardous waste management vendor.
This pathway should be followed if this compound is confirmed to be non-hazardous per institutional and local guidelines.
-
Step 1 (Containerization): Collect liquid/solid chemical waste and contaminated labware in a dedicated container for non-hazardous pharmaceutical waste. These containers are often blue or white.[3] Do not mix with biohazardous "red bag" waste or regular trash.
-
Step 2 (Labeling): Clearly label the container with "Non-Hazardous Pharmaceutical Waste," list the primary contents (e.g., "this compound in Sesame Oil," "Trace Contaminated Labware"), and note the accumulation start date.
-
Step 3 (Storage): Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Step 4 (Disposal): Arrange for pickup by your institution's approved chemical or medical waste contractor for disposal via incineration.[4] Incineration is the recommended best practice for all pharmaceutical waste to prevent environmental contamination.[3]
This pathway is mandatory if the waste is determined to be hazardous by the generator or if required by state/local regulations.
-
Step 1 (Containerization): Collect all chemical waste and contaminated labware in a designated hazardous waste container. These containers are typically black.[3]
-
Step 2 (Labeling): Affix a "Hazardous Waste" label to the container. The label must include the generator's details, chemical contents, associated hazards, and the accumulation start date.
-
Step 3 (Storage): Store the container in a designated hazardous waste satellite accumulation area, ensuring it is sealed and within secondary containment.
-
Step 4 (Disposal): Contact your institution's EHS department to arrange for disposal by a licensed hazardous waste contractor.
Data Presentation
The following table summarizes the RCRA D-Code Toxicity Characteristics. A waste is classified as hazardous if a TCLP extract contains any of these contaminants at or above the specified concentration. Perphenazine is not on this list.
| EPA HW No. | Contaminant | Regulatory Level (mg/L) |
| D004 | Arsenic | 5.0 |
| D005 | Barium | 100.0 |
| D018 | Benzene | 0.5 |
| D006 | Cadmium | 1.0 |
| D007 | Chromium | 5.0 |
| D008 | Lead | 5.0 |
| D009 | Mercury | 0.2 |
| D010 | Selenium | 1.0 |
| D011 | Silver | 5.0 |
| D022 | Chloroform | 6.0 |
| D024 | m-Cresol | 200.0 |
| D039 | Tetrachloroethylene | 0.7 |
| D040 | Trichloroethylene | 0.5 |
| (This is an abbreviated list for illustrative purposes. Refer to 40 CFR § 261.24 for the complete list of 40 contaminants.)[1][8][9] |
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 2. Download [lf-public.deq.utah.gov:443]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. eCFR :: 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste [ecfr.gov]
- 6. pwaste.com [pwaste.com]
- 7. epa.gov [epa.gov]
- 8. 40 CFR § 261.24 - Toxicity characteristic. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
